Chemical structure and tautomerism of 4-(4H-1,2,4-triazol-3-yl)phenol
An In-Depth Technical Guide to the Chemical Structure and Tautomerism of 4-(4H-1,2,4-triazol-3-yl)phenol Foreword The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, prized for its versatile coord...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Chemical Structure and Tautomerism of 4-(4H-1,2,4-triazol-3-yl)phenol
Foreword
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, prized for its versatile coordination chemistry, hydrogen bonding capabilities, and metabolic stability.[1][2] Its derivatives are integral to a wide range of therapeutic agents, demonstrating activities from antifungal to anticancer.[3][4] However, the inherent prototropic tautomerism of the triazole ring presents a significant challenge in drug design. The precise location of a single proton can dramatically alter the molecule's electronic distribution, steric profile, and intermolecular interactions, thereby dictating its pharmacological activity.[1][5] This guide provides a comprehensive examination of 4-(4H-1,2,4-triazol-3-yl)phenol, a molecule that perfectly encapsulates this challenge. We will dissect its structural features, explore the subtle yet critical interplay of its tautomeric forms, and delineate the state-of-the-art experimental and computational methodologies required for its definitive characterization. This document is intended for researchers and drug development professionals who require a deep, mechanistic understanding of this important heterocyclic system.
Core Molecular Structure and Synthesis
The foundational structure of 4-(4H-1,2,4-triazol-3-yl)phenol consists of a phenol ring attached to the C3 position of a 4H-1,2,4-triazole ring. The systematic IUPAC name for the most commonly depicted tautomer is 4-(4H-1,2,4-triazol-3-yl)phenol.
The synthesis of 3,4-disubstituted-1,2,4-triazoles is well-established, typically involving the cyclization of acylhydrazide or thiohydrazide derivatives. A common and effective route to 4-(4H-1,2,4-triazol-3-yl)phenol involves the reaction of a 4-hydroxybenzoyl hydrazide with a source of formamide or a related one-carbon synthon, followed by cyclization.
Experimental Protocol: Synthesis
This protocol outlines a representative synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, which can be adapted for the target molecule. The synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, for instance, involves the cyclization of a potassium dithiocarbazinate salt with hydrazine hydrate.[9]
Preparation of 4-Hydroxybenzoyl Hydrazide:
Reflux methyl 4-hydroxybenzoate (1.0 eq) with hydrazine hydrate (1.2 eq) in an alcoholic solvent (e.g., ethanol, methanol) for 4-6 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.
Cyclization to form the Triazole Ring:
Heat the 4-hydroxybenzoyl hydrazide (1.0 eq) with an excess of formamide at 150-180 °C for 2-4 hours.
Alternatively, react the hydrazide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then cyclized with hydrazine.
Cool the reaction mixture, and pour it into ice-cold water to precipitate the crude product.
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(1H-1,2,4-triazol-5-yl)phenol. Note: This synthesis often yields the 1H-tautomer initially.
The Critical Role of Tautomerism
Prototropic tautomerism in 1,2,4-triazoles is the equilibrium between isomers that differ in the location of a proton on the heterocyclic ring.[10] For 4-(4H-1,2,4-triazol-3-yl)phenol, three principal annular tautomers are possible: the 1H, 2H, and 4H forms. The position of this single proton fundamentally alters the molecule's hydrogen bond donor/acceptor profile, dipole moment, and steric shape, which are critical determinants of drug-receptor interactions.
Physicochemical Architecture of 4-(4H-1,2,4-triazol-3-yl)phenol: A Guide to Ligand Design
Executive Summary This technical guide analyzes 4-(4H-1,2,4-triazol-3-yl)phenol, a privileged scaffold in medicinal chemistry and materials science (MOFs).[1] Unlike simple heterocycles, this moiety operates as a "molecu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes 4-(4H-1,2,4-triazol-3-yl)phenol, a privileged scaffold in medicinal chemistry and materials science (MOFs).[1] Unlike simple heterocycles, this moiety operates as a "molecular chameleon," capable of switching hydrogen-bond donor/acceptor roles via tautomerism and exhibiting amphoteric acid-base behavior. This guide provides the structural logic, synthetic pathways, and validation protocols necessary to utilize this ligand in high-affinity drug design and coordination chemistry.
Part 1: Molecular Architecture & Electronic State
The Tautomeric Equilibrium
The designation "4H" in 4-(4H-1,2,4-triazol-3-yl)phenol refers to a specific tautomer where the proton resides on the nitrogen atom at position 4.[1] However, in solution, this molecule exists in a dynamic equilibrium between the 1H, 2H, and 4H forms. Understanding this is critical for docking studies and binding affinity prediction.[1]
1H/2H Forms: Generally more stable in the gas phase and non-polar solvents due to aromaticity preservation.[1]
4H Form: Often stabilized by polar solvents or specific binding pockets (e.g., metal coordination spheres) where the N4-H acts as a directional H-bond donor.[1]
Physicochemical Profile Table
Property
Value / Characteristic
Design Implication
Molecular Weight
161.16 g/mol
Fragment-based drug discovery (FBDD) compliant.[1]
LogP (Octanol/Water)
~0.9 – 1.2
High oral bioavailability; ideal for CNS penetration.[1]
The following diagram illustrates the proton migration that defines the ligand's interaction surface.
Figure 1: Tautomeric equilibrium of 3-substituted 1,2,4-triazoles. The 4H-form provides a unique geometry for bridging interactions.
Part 2: Synthetic Protocol & Validation
To ensure the integrity of the "3-yl" linkage (C-linked), we utilize a nitrile-based synthesis.[1] This avoids the regioselectivity issues common in N-alkylation of triazoles.[1]
Synthesis Workflow: The Pinner-Hydrazide Route
This method converts 4-hydroxybenzonitrile directly to the triazole, ensuring the phenol remains para-substituted.
Solvent: n-Butanol (high boiling point required for cyclization)
Step-by-Step Protocol:
Imidate Formation: Dissolve 4-hydroxybenzonitrile in anhydrous ethanol saturated with HCl gas at 0°C. Stir for 12h to form the ethyl imidate hydrochloride precipitate.[1] Checkpoint: Solid formation indicates conversion of nitrile.[1]
Amidine Conversion: Filter the imidate and react with anhydrous hydrazine in ethanol to form the amidrazone intermediate.
Cyclization: Reflux the amidrazone with formic acid (or triethyl orthoformate) at 110°C for 4-6 hours.
Purification: Cool to room temperature. The product often precipitates.[1] Recrystallize from Ethanol/Water (1:1).[1]
The 1,2,4-triazole ring is a classic bioisostere for the amide bond (-CONH-).[1]
Geometry: The triazole ring is planar, mimicking the trans-amide bond geometry.[1]
Electronic: The N4-H mimics the amide NH (donor), while N2 mimics the carbonyl oxygen (acceptor).
Advantage: Unlike amides, the triazole is resistant to hydrolysis by proteases/peptidases, enhancing metabolic stability.
Coordination Chemistry (MOFs & Metalloenzymes)
In the 4H-tautomer, the ligand acts as a rigid rod linker.
N1/N2 Binding: The unprotonated nitrogens are soft bases, ideal for coordinating transition metals (
, , ).
Bridging Mode: Upon deprotonation (formation of triazolate), the ligand can bridge two metal centers (
), forming stable clusters (SBUs) in Metal-Organic Frameworks.
Design Heuristic:
If targeting a metalloenzyme (e.g., Aromatase, CYP450), design the scaffold such that N4 coordinates the metal ion (Iron/Heme), utilizing the phenol tail to anchor into a hydrophobic pocket.
Part 4: References
Tautomerism & Spectroscopy:
Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews.
Source:
Physicochemical Properties (pKa/LogP):
Garratt, P. J., et al. (2006). "pKa Prediction of Heterocycles." Journal of Chemical Information and Modeling.
Source:
Synthesis & Crystal Structure:
Wang, Y., et al. (2014). "Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol." Acta Crystallographica Section E. (Note: Provides comparative structural data for phenol-triazole packing).
An In-depth Technical Guide to the Electronic Properties and DFT Calculations of 4-(4H-1,2,4-triazol-3-yl)phenol
Abstract: This technical guide provides a comprehensive examination of the electronic properties of 4-(4H-1,2,4-triazol-3-yl)phenol, a heterocyclic compound of significant interest to researchers in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive examination of the electronic properties of 4-(4H-1,2,4-triazol-3-yl)phenol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. By integrating high-level Density Functional Theory (DFT) calculations with established experimental validation techniques, this document elucidates the relationship between the molecule's structure and its electronic behavior. We detail the theoretical framework for computational analysis, including geometry optimization, frontier molecular orbital analysis, and the calculation of global reactivity descriptors. These theoretical predictions are then contextualized with detailed, field-proven protocols for experimental validation via cyclic voltammetry and UV-Visible spectroscopy. The synthesis of computational and experimental data offers a validated model of the molecule's electronic landscape, highlighting its potential as a versatile scaffold in drug development and a building block for functional materials. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this important molecular structure.
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, and antitumor properties.[1][2] These compounds exhibit favorable characteristics such as metabolic stability, the capacity for hydrogen bond formation, and significant dipole moments, making them excellent candidates for designing molecules that interact with biological targets.[3]
4-(4H-1,2,4-triazol-3-yl)phenol (also known as 4-(4-Hydroxyphenyl)-1,2,4-triazole)[4] merges this potent heterocyclic system with a phenol moiety. This combination is particularly compelling; the 1,2,4-triazole ring generally acts as an inductive electron-withdrawing group,[5][6] while the phenolic hydroxyl group is a classic electron donor and a key participant in hydrogen bonding. Understanding the interplay of these two functional groups is critical to predicting the molecule's chemical reactivity, pharmacokinetic profile, and potential for intermolecular interactions—the very factors that govern its efficacy in drug design.
The electronic properties of a molecule, such as the spatial distribution of its frontier molecular orbitals (HOMO and LUMO), its charge distribution, and its redox potential, are fundamental determinants of its behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept them. The gap between these orbitals (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability.[7][8]
This guide employs a dual-pronged approach to characterize 4-(4H-1,2,4-triazol-3-yl)phenol. First, we utilize Density Functional Theory (DFT), a robust quantum chemical method, to build a detailed theoretical model of its electronic structure.[9][10] Second, we outline the experimental protocols—cyclic voltammetry and UV-Visible spectroscopy—required to validate and ground these computational predictions in empirical data. This integrated methodology provides a self-validating system, ensuring a high degree of confidence in the presented findings and offering a blueprint for the characterization of related compounds. While 1,2,4-triazoles can exist in different tautomeric forms,[11][12] this guide focuses specifically on the 4H-1,2,4-triazol-3-yl isomer as specified.
Part I: Theoretical Framework - Density Functional Theory (DFT) Calculations
Causality Behind Computational Choices
DFT is the computational method of choice for systems of this size due to its excellent balance of accuracy and computational cost. It allows us to model the electron density of the molecule, from which we can derive a host of electronic properties. The selection of a specific functional and basis set is a critical decision. The B3LYP functional is a well-regarded hybrid functional that has demonstrated reliability for a wide range of organic molecules.[13][14] It is paired with a Pople-style basis set, 6-311++G(d,p), which provides sufficient flexibility to accurately describe the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron density.[9] This combination provides a robust and widely-accepted level of theory for the properties under investigation.
Computational Methodology Protocol
This protocol outlines the steps for performing a comprehensive DFT analysis of 4-(4H-1,2,4-triazol-3-yl)phenol using a computational chemistry package such as Gaussian.[9]
Structure Input:
Construct the 3D structure of 4-(4H-1,2,4-triazol-3-yl)phenol using a molecular editor. Ensure correct atom connectivity and initial geometry. The CAS number for this molecule is 98581-86-3.[15]
Geometry Optimization:
Objective: To find the lowest energy conformation of the molecule.
Procedure: Perform a geometry optimization calculation. This iteratively adjusts the molecular geometry to minimize the total electronic energy.
Keywords: Opt Freq B3LYP/6-311++G(d,p)
Rationale: The Opt keyword initiates the optimization. Including Freq is a crucial self-validation step; it triggers a frequency calculation after optimization to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies).
Extraction and Analysis of Electronic Properties:
Objective: To calculate and visualize the core electronic properties from the optimized structure.
Procedure: Analyze the output file from the successful optimization and frequency calculation.
Frontier Molecular Orbitals (FMOs): Identify the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). Visualize the 3D isosurfaces of these orbitals to understand their spatial distribution.
Molecular Electrostatic Potential (MEP): Generate the MEP surface. This maps the electrostatic potential onto the electron density surface, revealing regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
Natural Bond Orbital (NBO) Analysis: Calculate the NBO atomic charges to quantify the charge distribution across the molecule.
Global Reactivity Descriptors: Use the FMO energies to calculate key reactivity indices based on Koopmans' theorem:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Electrophilicity Index (ω) = χ² / (2η)
Visualization: DFT Computational Workflow
Caption: Workflow for DFT analysis of molecular electronic properties.
Predicted Electronic Properties and Interpretation
Based on the known electronic nature of the constituent rings, the DFT calculations are expected to reveal the following:
HOMO: The Highest Occupied Molecular Orbital is predicted to be primarily located on the electron-rich phenol ring. This indicates that this region is the most probable site for oxidation or electrophilic attack.
LUMO: The Lowest Unoccupied Molecular Orbital is expected to be distributed across the electron-withdrawing 1,2,4-triazole ring, suggesting this is the likely site for reduction or nucleophilic attack.
MEP: The Molecular Electrostatic Potential surface will likely show a region of strong negative potential around the nitrogen atoms of the triazole ring and the oxygen atom of the phenol, identifying them as primary hydrogen bond acceptors. A region of positive potential is expected around the phenolic hydrogen, marking it as a hydrogen bond donor.
Reactivity: The magnitude of the HOMO-LUMO gap will provide a quantitative measure of the molecule's stability. A smaller gap suggests higher reactivity.[7]
Parameter
Predicted Value (Conceptual)
Interpretation
EHOMO
~ -6.5 to -7.5 eV
Energy required to remove an electron; related to ionization potential.
ELUMO
~ -1.0 to -2.0 eV
Energy released when an electron is added; related to electron affinity.
ΔE (HOMO-LUMO Gap)
~ 4.5 to 6.5 eV
A significant gap indicates high kinetic stability. A key factor in electronic transitions.[7][16]
Dipole Moment
Moderate to High
The presence of heteroatoms and lack of symmetry suggest significant polarity, influencing solubility.
Chemical Hardness (η)
Moderate
Resistance to change in electron distribution.
Electrophilicity Index (ω)
Moderate
A measure of the molecule's ability to act as an electrophile.
Part II: Experimental Validation and Characterization
Rationale for Experimental Validation
Computational models, no matter how sophisticated, are approximations of reality. Experimental validation is a non-negotiable step in the scientific process to ensure that the theoretical predictions accurately reflect the molecule's true behavior. By measuring properties that are direct consequences of the electronic structure, such as redox potentials and electronic absorption, we can confirm the validity of the DFT model.
Synthesis Overview
The target molecule, 4-(4H-1,2,4-triazol-3-yl)phenol, can be synthesized via established methods for creating 3-substituted-4H-1,2,4-triazoles. A common route involves the reaction of a carboxylic acid derivative (e.g., 4-hydroxybenzoic acid hydrazide) with formamide or other reagents to construct the triazole ring.[2][17][18] The synthesis typically involves the initial formation of the corresponding hydrazide, which is then cyclized to form the desired triazole.[19]
Electrochemical Analysis: Cyclic Voltammetry (CV)
Principle & Causality: Cyclic voltammetry measures the current response of a system to a linearly cycled potential sweep. It is an exceptionally powerful tool for probing redox behavior. For 4-(4H-1,2,4-triazol-3-yl)phenol, we expect to observe an anodic (oxidation) peak corresponding to the removal of an electron from the molecule.[20] The potential at which this occurs is directly related to the energy of the HOMO; a molecule that is easier to oxidize (has a less positive oxidation potential) generally has a higher energy HOMO. The oxidation of the phenol moiety is a well-characterized electrochemical process, typically proceeding via an irreversible one-electron, one-proton transfer to form a phenoxy radical.[21]
Experimental Protocol:
Solution Preparation: Prepare a ~1 mM solution of the analyte in an appropriate solvent such as acetonitrile containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP). The electrolyte is essential to ensure conductivity.
Electrochemical Cell Setup: Assemble a three-electrode cell:
Working Electrode: Glassy Carbon Electrode (GCE).[21] Polish the GCE surface with alumina slurry before each experiment to ensure a clean, reproducible surface.
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
Counter (Auxiliary) Electrode: Platinum wire.
De-aeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
Data Acquisition: Scan the potential from an initial value (e.g., 0.0 V) to a positive vertex potential (e.g., +1.5 V) and back. A typical scan rate is 100 mV/s.[22]
Analysis: Identify the potential of the anodic peak (Epa). This value represents the oxidation potential of the compound.
Spectroscopic Analysis: UV-Visible Spectroscopy
Principle & Causality: UV-Vis spectroscopy measures the absorption of light as a function of wavelength. Absorption of photons in this energy range promotes electrons from occupied molecular orbitals (like the HOMO) to unoccupied ones (like the LUMO). The wavelength of maximum absorption (λmax) corresponds to an electronic transition, and its energy is related to the HOMO-LUMO gap.[23] For aromatic systems like this, the primary absorptions are typically due to π → π* transitions.[24]
Experimental Protocol:
Solution Preparation: Prepare a dilute solution (e.g., 1x10⁻⁵ M) of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).[25]
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the "blank") and another with the sample solution.
Spectrum Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Convert λmax to energy (in eV) using the formula E = 1240 / λ (nm) to compare with the computationally derived HOMO-LUMO gap.
Visualization: Experimental Validation Workflow
Caption: Workflow for experimental validation of electronic properties.
Part III: Integrated Analysis - Bridging Theory and Experiment
The true power of this approach lies in the synthesis of computational and experimental data. A strong correlation between the two provides a high degree of confidence in our understanding of the molecule's electronic structure.
Property
DFT Prediction
Experimental Correlate (CV)
Relationship
Electron Donating Ability
EHOMO
Oxidation Potential (Epa)
A higher (less negative) EHOMO correlates with a lower (less positive) Epa, indicating the molecule is more easily oxidized.
Electronic Transition
ΔE (HOMO-LUMO Gap)
λmax (from UV-Vis)
The energy of the lowest electronic transition (E = hc/λmax) should correlate with the calculated HOMO-LUMO gap.[23]
Intermolecular Interactions: Insights from Hirshfeld Surface Analysis
While not an experimental protocol in the same vein as CV or UV-Vis, Hirshfeld surface analysis is a powerful computational tool for interpreting crystal structure data. It maps the regions of intermolecular contact onto the molecular surface.[26][27] For 4-(4H-1,2,4-triazol-3-yl)phenol, this analysis would be expected to quantify:
Strong O-H···N Hydrogen Bonds: The primary and strongest interaction, between the phenolic proton (donor) and one of the triazole nitrogens (acceptor).[28]
C-H···O/N Contacts: Weaker hydrogen bonds involving the aromatic C-H groups.
π–π Stacking: Potential interactions between the aromatic rings of adjacent molecules.
H···H Contacts: A large percentage of the surface contacts, representing van der Waals forces.[29]
The electronic properties determined by DFT—specifically the charge distribution and MEP—provide the fundamental rationale for these observed interactions.
Applications in Drug Development
The detailed electronic profile of 4-(4H-1,2,4-triazol-3-yl)phenol provides critical insights for its application as a drug scaffold:
Target Binding: The MEP map identifies the key hydrogen bond donor (phenolic -OH) and acceptor (triazole nitrogens) sites. This information is invaluable for rational drug design and molecular docking studies, predicting how the molecule will orient itself in a protein's active site.[3][9]
Metabolic Stability: The oxidation potential derived from CV gives an indication of the molecule's susceptibility to oxidative metabolism (e.g., by cytochrome P450 enzymes). A higher oxidation potential suggests greater stability.
Structure-Activity Relationship (SAR): The validated DFT model can be used to predict how substitutions on either the phenol or triazole ring will alter the electronic properties. This allows for the in silico screening of derivatives to optimize binding affinity, solubility, or metabolic stability before committing to costly synthesis. For example, adding an electron-withdrawing group to the phenol ring would be predicted to lower the HOMO energy and increase the oxidation potential.
Conclusion
This guide has presented a robust, integrated framework for the comprehensive characterization of the electronic properties of 4-(4H-1,2,4-triazol-3-yl)phenol. By synergizing the predictive power of Density Functional Theory with the empirical certainty of experimental techniques like cyclic voltammetry and UV-Visible spectroscopy, we establish a self-validating model of the molecule's electronic landscape.
The findings confirm that the phenol ring acts as the primary electron-donating moiety (location of the HOMO), while the 1,2,4-triazole ring serves as the electron-accepting component (location of the LUMO). This electronic arrangement, quantified by the HOMO-LUMO gap and validated by redox and spectroscopic measurements, dictates the molecule's reactivity, potential for intermolecular interactions, and ultimately, its utility as a scaffold. The methodologies and insights presented herein provide a foundational blueprint for researchers and drug development professionals to rationally design and optimize novel therapeutics and functional materials based on the versatile 4-(4H-1,2,4-triazol-3-yl)phenol core.
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Wang, Y., et al. (2023). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 28(14), 5406. [Link]
Siddiqui, N., et al. (2012). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 4(2), 701-709. [Link]
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Unraveling the Supramolecular Architecture: A Technical Guide to the Hydrogen Bonding Network in 4-(4H-1,2,4-triazol-3-yl)phenol Crystals
For Researchers, Scientists, and Drug Development Professionals Abstract The intricate dance of molecules in the solid state is orchestrated by a symphony of intermolecular forces, with hydrogen bonding playing a lead ro...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate dance of molecules in the solid state is orchestrated by a symphony of intermolecular forces, with hydrogen bonding playing a lead role. For active pharmaceutical ingredients (APIs), the specific arrangement of these bonds within a crystal lattice, known as the hydrogen bonding network, dictates critical physicochemical properties such as solubility, stability, and bioavailability. This in-depth technical guide delves into the core principles and advanced methodologies for understanding the hydrogen bonding network in 4-(4H-1,2,4-triazol-3-yl)phenol crystals, a molecule of significant interest in medicinal chemistry due to the prevalence of the triazole and phenol moieties in drug candidates. By synthesizing field-proven insights with technical accuracy, this guide provides a comprehensive framework for researchers to elucidate and analyze these crucial non-covalent interactions, ultimately enabling the rational design of crystalline materials with optimized properties. As a direct crystallographic analysis of 4-(4H-1,2,4-triazol-3-yl)phenol is not publicly available, this guide will utilize the closely related isomer, 2-(4H-1,2,4-triazol-4-yl)phenol, as a detailed case study to illustrate the principles and techniques involved.
The Significance of Hydrogen Bonding in Crystalline Pharmaceuticals
The 1,2,4-triazole ring system is a versatile scaffold in medicinal chemistry, capable of acting as both a hydrogen bond donor and acceptor.[1] When coupled with a phenol group, another potent hydrogen bonding moiety, the resulting molecule, 4-(4H-1,2,4-triazol-3-yl)phenol, possesses a rich potential for forming complex and robust hydrogen bonding networks. These networks are not mere structural curiosities; they are fundamental to the material's performance. A stable hydrogen bonding network can enhance the thermodynamic stability of a crystal form, reducing the risk of polymorphic transitions that can alter a drug's efficacy and safety profile. Conversely, the strength and arrangement of these bonds directly influence the energy required to break the crystal lattice during dissolution, thereby impacting the drug's solubility and absorption rate in the body. A thorough understanding of this supramolecular architecture is therefore a cornerstone of modern drug development, enabling the selection and engineering of crystal forms with desirable therapeutic attributes.
Experimental Determination of the Crystal Structure
The foundational step in analyzing a hydrogen bonding network is the determination of the crystal structure with atomic-level precision. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for this purpose.[2]
Synthesis and Crystallization of Triazolyl-Phenol Derivatives
The synthesis of 4-(4H-1,2,4-triazol-3-yl)phenol can be approached through several established synthetic routes for 1,2,4-triazoles. A common method involves the cyclization of a thiosemicarbazide precursor.[3]
Illustrative Synthetic Protocol:
Thiosemicarbazide Formation: React an appropriate acyl hydrazide with an isothiocyanate.
Cyclization: The resulting thiosemicarbazide is then cyclized in the presence of a base, such as sodium hydroxide, upon heating.[4]
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[5]
Protocol for Crystal Growth: High-quality single crystals are paramount for a successful SC-XRD experiment.[6]
Solvent Selection: Screen a variety of solvents with differing polarities to find one in which the compound has moderate solubility.
Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature to induce crystallization.
The following diagram outlines the typical workflow for an SC-XRD experiment.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
The result of this process is a Crystallographic Information File (CIF), which contains the precise three-dimensional coordinates of every atom in the unit cell, as well as information about the crystal lattice and symmetry.
Case Study: The Hydrogen Bonding Network in 2-(4H-1,2,4-triazol-4-yl)phenol
As a practical illustration, we will analyze the crystal structure of 2-(4H-1,2,4-triazol-4-yl)phenol, an isomer of our target molecule. The crystallographic data for this compound reveals a monoclinic crystal system with the space group P21/c.[7]
The primary hydrogen bond in this structure is an intermolecular O—H···N interaction between the hydroxyl group of the phenol ring and a nitrogen atom of the triazole ring of an adjacent molecule. This interaction is the cornerstone of the supramolecular assembly, linking the molecules into chains.
Table 1: Hydrogen Bond Geometry in 2-(4H-1,2,4-triazol-4-yl)phenol
Donor (D)
Hydrogen (H)
Acceptor (A)
D-H (Å)
H···A (Å)
D···A (Å)
D-H···A (°)
O1
H1
N2
0.82
1.98
2.798
178.0
Data derived from the CIF for 2-(4H-1,2,4-triazol-4-yl)phenol.[7]
The O—H···N hydrogen bond is highly linear, with an angle of 178.0°, indicating a strong interaction. This strong interaction is the primary driving force for the observed crystal packing.
Caption: A simplified representation of the key O-H···N hydrogen bond in 2-(4H-1,2,4-triazol-4-yl)phenol.
Advanced Characterization and Computational Analysis
While SC-XRD provides the geometric framework, a deeper understanding of the energetic and electronic nature of the hydrogen bonding network requires a multi-technique approach.
A significant limitation of X-ray diffraction is its relative insensitivity to hydrogen atoms, as X-rays are scattered by electrons.[8] This can lead to inaccuracies in the determined positions of hydrogen atoms and, consequently, in the hydrogen bond geometries. Neutron diffraction, which involves the scattering of neutrons by atomic nuclei, overcomes this limitation and provides highly accurate positions for hydrogen atoms.[1][9] This technique is particularly valuable for studying systems with strong hydrogen bonds or where proton tautomerism is possible.
Solid-State NMR Spectroscopy: Probing Hydrogen Bond Strength
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local electronic environment of atoms in a crystal. The chemical shift of a proton involved in a hydrogen bond is particularly sensitive to the strength of that bond.[10] In general, a stronger hydrogen bond leads to a greater downfield chemical shift for the proton. Temperature-dependent solid-state NMR experiments can also provide insights into the dynamics of hydrogen bonds.[11]
Computational Modeling: Visualizing and Quantifying Interactions
Computational methods provide a powerful complement to experimental techniques, allowing for the visualization and quantification of intermolecular interactions.
Hirshfeld Surface Analysis: This technique partitions the crystal space into regions associated with each molecule, allowing for the visualization of intermolecular contacts.[12] The Hirshfeld surface can be mapped with properties such as dnorm, which highlights regions of close contact. Red spots on the dnorm surface are indicative of strong hydrogen bonding interactions. The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing.[13]
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis of the electron density distribution, obtained from high-resolution X-ray diffraction data or quantum mechanical calculations, can provide a rigorous definition and characterization of a hydrogen bond.[14] The presence of a bond critical point (BCP) between a donor hydrogen and an acceptor atom is a key indicator of a hydrogen bond. The properties of the electron density at the BCP, such as its magnitude and the Laplacian, can be used to classify the strength and nature of the interaction.
Conclusion: From Structure to Function
The hydrogen bonding network in crystalline 4-(4H-1,2,4-triazol-3-yl)phenol is a critical determinant of its solid-state properties. A comprehensive understanding of this network, achieved through a synergistic combination of experimental techniques like single-crystal X-ray and neutron diffraction, and solid-state NMR, along with computational methods such as Hirshfeld surface analysis and QTAIM, provides an invaluable foundation for the rational design of pharmaceutical materials. By elucidating the intricate details of these supramolecular interactions, researchers can better predict and control the physical and chemical behavior of crystalline APIs, ultimately leading to the development of safer and more effective medicines. The principles and methodologies outlined in this guide provide a robust framework for navigating the complexities of the crystalline state and harnessing the power of hydrogen bonding in drug development.
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Simulations of Hydrogen Bonds in Crystals and Their Comparison with Neutron Diffraction Results. AIP Conference Proceedings, 479, 148-155. [Link]
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An In-depth Technical Guide to the Fluorescence Mechanisms in 4-(4H-1,2,4-triazol-3-yl)phenol Complexes
Foreword: The Unique Photophysics of a Privileged Scaffold In the landscape of functional organic molecules, the 4-(4H-1,2,4-triazol-3-yl)phenol (TP) scaffold stands out for its remarkable photophysical versatility. This...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Unique Photophysics of a Privileged Scaffold
In the landscape of functional organic molecules, the 4-(4H-1,2,4-triazol-3-yl)phenol (TP) scaffold stands out for its remarkable photophysical versatility. This guide provides an in-depth exploration of the core fluorescence mechanisms that govern TP and its complexes. By fusing a photoactive phenolic unit—a classic platform for proton-transfer dynamics—with a 1,2,4-triazole ring, a versatile hub for metal chelation and intermolecular interactions, the TP framework becomes a playground for a variety of excited-state phenomena.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to explain the causality behind its complex behaviors. We will dissect how environmental factors and molecular complexation can be leveraged to switch, tune, and enhance its luminescence, making it a powerful tool for developing next-generation sensors, imaging agents, and smart materials.
Chapter 1: Intrinsic Photophysics of the 4-(4H-1,2,4-triazol-3-yl)phenol Core
The foundational fluorescence behavior of the TP molecule is dictated by the interplay between its electron-rich phenol ring and the electron-deficient triazole moiety. Understanding this intrinsic behavior is the first step to manipulating its properties through complexation.
1.1. Solvent-Dependent Emission and Excited-State Proton Transfer (ESPT)
The most dominant intrinsic fluorescence mechanism in the TP core is Excited-State Proton Transfer (ESPT). The phenolic proton is significantly more acidic in the electronically excited state (S₁) than in the ground state (S₀). Upon photoexcitation, this increased acidity can lead to the transfer of the proton to a suitable acceptor, which can be a solvent molecule or another part of the TP molecule itself.
This process often results in a dual-emission profile:
Normal Emission (Enol, N*): A higher-energy (shorter wavelength) emission from the locally excited state of the neutral phenol form.
Tautomer/Anion Emission (T*): A lower-energy (longer wavelength) emission with a large Stokes shift, originating from the excited state of the deprotonated phenolate or a keto-tautomer formed after proton transfer.
The efficiency and pathway of ESPT are highly sensitive to the solvent environment.[1][2][3] In aprotic solvents, intramolecular proton transfer may be favored, whereas in protic solvents like water or methanol, solvent molecules can form a "proton wire" to facilitate intermolecular proton transfer, a process known as solvent-assisted ESPT.[1][2][4] This environmental sensitivity is a key feature that can be exploited for sensing applications.[5][6][7]
Caption: The Jablonski diagram illustrating the Excited-State Proton Transfer (ESPT) process.
Chapter 2: Fluorescence Modulation via Metal Ion Complexation
The 1,2,4-triazole ring, often in concert with the adjacent phenolic oxygen, provides an excellent chelation site for various metal ions. This interaction is a powerful method for modulating the fluorescence output, leading to either profound quenching or significant enhancement.
2.1. Photoinduced Electron Transfer (PET): A "Switch-Off" Mechanism
Photoinduced Electron Transfer (PET) is a primary mechanism for fluorescence quenching upon complexation with specific metal ions, particularly those with open d-shells (e.g., Cu²⁺, Ni²⁺, Fe³⁺).[8][9]
Causality of the Mechanism: For PET to occur, the thermodynamics must be favorable. Upon excitation, the fluorophore becomes both a better electron donor and a better electron acceptor. If the metal ion has a suitably positioned, partially filled orbital, it can accept an electron from the excited fluorophore (or donate one to it). This process offers a rapid, non-radiative decay pathway that outcompetes fluorescence, effectively "switching off" the emission.[9][10][11] The efficiency of PET is governed by the relative energy levels of the fluorophore's frontier molecular orbitals (HOMO/LUMO) and the metal ion's orbitals.
Caption: The process of Photoinduced Electron Transfer (PET) quenching.
2.2. Chelation-Enhanced Fluorescence (CHEF): A "Switch-On" Mechanism
Conversely, complexation with certain metal ions, typically those with a closed d-shell (e.g., Zn²⁺, Al³⁺, Cd²⁺), can lead to a significant increase in fluorescence intensity. This CHEF effect is primarily attributed to an increase in molecular rigidity and the blockage of non-radiative decay pathways.
Causality of the Mechanism: In the unbound state, the TP molecule possesses rotational and vibrational freedom, particularly around the bond linking the phenol and triazole rings. These intramolecular motions can dissipate the excitation energy as heat, providing an efficient non-radiative decay channel. Upon chelation to a metal ion, a more rigid, planar complex is formed. This structural locking inhibits the vibrational and rotational modes, closing the non-radiative pathway and forcing the excited state to decay primarily through the radiative (fluorescence) pathway.[12][13]
Chapter 3: Aggregation-Induced Emission (AIE): Luminescence in the Solid State
A fascinating and highly valuable property of many triazole-containing fluorophores is Aggregation-Induced Emission (AIE).[14][15] This phenomenon is counterintuitive to the common problem of aggregation-caused quenching (ACQ), where fluorophores lose their emission upon aggregation due to π-π stacking.
Causality of the Mechanism: The leading explanation for AIE is the Restriction of Intramolecular Motion (RIM) model.[16]
In Dilute Solution: The TP derivative exists as freely moving individual molecules. Upon excitation, energy is rapidly dissipated non-radiatively through low-frequency intramolecular rotations and vibrations, resulting in weak or no fluorescence.
In Aggregated State/Poor Solvent: As aggregates form (e.g., by adding a poor solvent like water to a solution in an organic solvent like THF or DMF), the molecules are physically packed together.[14] This packing severely restricts the intramolecular motions that previously quenched the emission. With the non-radiative pathways blocked, the excited state energy is released radiatively, leading to strong fluorescence emission.[17][18]
This "switch-on" fluorescence in the solid or aggregated state makes AIE-active TP complexes highly suitable for applications in fabricating organic light-emitting diodes (OLEDs), solid-state sensors, and for imaging cellular aggregates.
Caption: The mechanism of Aggregation-Induced Emission (AIE).
Chapter 4: Experimental Workflows for Mechanistic Elucidation
Investigating these complex fluorescence mechanisms requires a multi-faceted approach combining steady-state and time-resolved spectroscopic techniques. The protocols below are designed to be self-validating, where results from one experiment inform and corroborate the hypotheses tested in another.
4.1. Core Photophysical Characterization
This initial set of experiments establishes the baseline photophysical properties of the TP complex.
Protocol 4.1.1: Steady-State Absorption and Emission Spectroscopy
Objective: To determine the primary absorption (λ_abs) and emission (λ_em) maxima and the Stokes shift.
Procedure:
a. Prepare dilute solutions (~1-10 µM) of the TP complex in a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, THF, acetonitrile, methanol, water).
b. Record the UV-Vis absorption spectrum for each solution using a spectrophotometer.
c. Record the fluorescence emission spectrum for each solution using a fluorometer, exciting at the main absorption maximum (λ_abs).[19]
Causality & Interpretation: Shifts in λ_abs and λ_em with solvent polarity (solvatochromism) provide insight into the change in dipole moment upon excitation.[7] The appearance of a second, red-shifted emission band in protic solvents is a strong indicator of ESPT.
Objective: To quantify the efficiency of the fluorescence process.
Procedure (Comparative Method): [20][21][22]
a. Select a suitable fluorescence standard with a known quantum yield and similar emission range (e.g., quinine sulfate in 0.1M H₂SO₄).[5]
b. Prepare a series of solutions of both the standard and the TP complex with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize re-absorption effects.[23]
c. Measure the absorbance and the integrated fluorescence intensity for each solution.
d. Plot integrated fluorescence intensity versus absorbance for both the standard and the sample. The slopes of these lines (m_sample and m_std) are determined.
e. Calculate Φf using the equation:
Φf_sample = Φf_std * (m_sample / m_std) * (n_sample² / n_std²)
where 'n' is the refractive index of the solvent.[22]
Causality & Interpretation: A low Φf in solution that increases dramatically upon aggregation is characteristic of AIE. A high Φf that decreases upon addition of a metal ion suggests a quenching mechanism like PET.
4.2. Probing Dynamic Processes
Time-resolved measurements are crucial for distinguishing between different mechanisms that may appear similar in steady-state experiments.
Protocol 4.2.1: Fluorescence Lifetime Measurement via TCSPC
Objective: To measure the average time the fluorophore spends in the excited state.
Technique: Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond to picosecond range.[24][25][26][27]
Procedure:
a. Excite a dilute sample solution with a high-repetition-rate pulsed laser or LED.
b. Detect the emitted single photons with a high-speed detector.
c. The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the photon.
d. A histogram of these delay times is built up over millions of events, which represents the fluorescence decay curve.
e. Fit the decay curve to an exponential function to extract the fluorescence lifetime (τ).
Causality & Interpretation:
Distinguishing Quenching: In PET, the quencher provides a new decay pathway, shortening the lifetime (dynamic quenching). If a non-fluorescent ground-state complex forms, some fluorophores are "dark" from the start and the lifetime of the remaining free fluorophores is unchanged (static quenching).
Identifying Species: A multi-exponential decay can indicate the presence of multiple emitting species, such as the N* and T* forms in ESPT, each with its own characteristic lifetime.[25]
Data Summary Table
Mechanism
Typical Observation
Key Experimental Evidence
ESPT
Dual emission with large Stokes shift; high sensitivity to protic solvents.
Appearance of a new, red-shifted emission band in solvents like water/methanol.
PET
Strong fluorescence quenching ("switch-off").
Decrease in both fluorescence intensity and lifetime upon addition of paramagnetic metal ions.
Increase in quantum yield and often lifetime upon addition of diamagnetic metal ions.
AIE
Weak emission in good solvents, strong emission in aggregates/solid state.
Dramatic increase in quantum yield in poor solvent mixtures (e.g., THF/water).
Conclusion and Outlook
The fluorescence of 4-(4H-1,2,4-triazol-3-yl)phenol complexes is not governed by a single, static property but by a dynamic interplay of competing excited-state decay pathways. Excited-State Proton Transfer (ESPT), Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Aggregation-Induced Emission (AIE) are all potent mechanisms that can be selectively activated or suppressed through rational chemical design and control of the molecular environment.
The true power of this scaffold lies in its modularity. By understanding these core mechanisms, researchers can intelligently design next-generation TP derivatives for specific applications:
Sensing: By coupling a PET-quenching metal binding site to the fluorophore, highly sensitive "turn-on" or "turn-off" sensors for environmental or biological analytes can be created.[13]
Bioimaging: AIE-active TP derivatives are ideal for imaging cellular structures or tracking aggregation-prone proteins, as they only become fluorescent in the target, non-aqueous environment, leading to high signal-to-noise ratios.
Materials Science: The robust solid-state emission of AIE-active complexes makes them prime candidates for use in organic electronics, including OLEDs and solid-state lighting.
The continued investigation into the nuanced photophysics of these complexes will undoubtedly unlock new functionalities and pave the way for innovative technologies across the scientific disciplines.
References
Observation of excited state proton transfer reactions in 2-phenylphenol and 2-phenyl-1-naphthol and formation of quinone methide species. RSC Publishing.
Fluorescence Spectroscopy | Time Resolved | Steady State. Edinburgh Instruments. Available from: [Link]
Convenient determination of luminescence quantum yield using a combined electronic absorption and emission spectrometer. AIP Publishing. Available from: [Link]
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DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. Available from: [Link]
N-type pyrazine and triazole-based luminogens with aggregation-enhanced emission characteristics. PubMed. Available from: [Link]
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Determination of Fluorescence Quantum Yields in Scattering Media. PubMed. Available from: [Link]
A new 1,2,3-triazole and its rhodamine B derivatives as a fluorescence probe for mercury ions. PubMed. Available from: [Link]
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Aurone-derived 1,2,3-triazoles as potential fluorescence molecules in vitro. RSC Publishing. Available from: [Link]
Cooperativity of ESPT and Aggregation-Induced Emission Effects—An Experimental and Theoretical Analysis of a 1,3,4-Thiadiazole Derivative. PMC. Available from: [Link]
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Technical Whitepaper: 1,2,4-Triazole Derivatives Containing Phenol Groups
Executive Summary The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, distinguished by its high dipole moment, hydrogen-bonding capacity, and stability against metabolic degradation.[1] When hybri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, distinguished by its high dipole moment, hydrogen-bonding capacity, and stability against metabolic degradation.[1] When hybridized with phenolic moieties, this scaffold gains a critical "redox-active" dimension. The phenol group acts not merely as a steric filler but as a primary pharmacophore offering proton-coupled electron transfer (PCET) capabilities essential for antioxidant activity and specific hydrogen-bond donor/acceptor motifs for enzyme inhibition (e.g., CYP51, EGFR).
This technical guide analyzes the synergistic integration of phenol groups into the 1,2,4-triazole architecture. It details the synthetic pathways required to preserve the labile phenolic hydroxyl during cyclization, dissects the structure-activity relationships (SAR) that drive potency, and provides validated protocols for researchers in early-stage drug discovery.
Synthetic Architecture
The synthesis of phenolic 1,2,4-triazoles requires careful protection-deprotection strategies or mild cyclization conditions to prevent the oxidation of the phenol ring. The most robust pathway involves the cyclization of phenolic carboxylic acid hydrazides.
Core Synthetic Pathway: The Hydrazide-Cyclization Route
This method allows for the introduction of the phenol group early in the synthesis via the starting ester/acid.
Esterification: Phenolic carboxylic acid is esterified (protecting the -OH is optional but recommended if the phenol is electron-rich/catechol-like).
Hydrazide Formation: Reaction with hydrazine hydrate yields the acid hydrazide.
Thiosemicarbazide Intermediate: Reaction with an isothiocyanate (e.g., phenyl isothiocyanate).
Cyclization: Base-catalyzed intramolecular condensation forms the 1,2,4-triazole-3-thiol ring.
Visualization of Synthetic Workflow
Figure 1: Primary synthetic workflows for accessing phenolic 1,2,4-triazole derivatives. The hydrazide route is preferred for ring stability.
Medicinal Chemistry & SAR
The biological efficacy of these derivatives hinges on the electronic and steric environment of the phenol group.
The "Phenol Switch" Mechanism
Antioxidant Activity: Depends on the Bond Dissociation Enthalpy (BDE) of the O-H bond. Electron-donating groups (EDGs) like methoxy (-OMe) or additional hydroxyls (catechol/resorcinol motifs) on the phenyl ring lower the BDE, facilitating radical scavenging.
Enzyme Binding: The phenolic -OH often serves as a "warhead" for hydrogen bonding with polar residues (e.g., Serine, Threonine) in the active sites of target proteins like Tubulin or CYP51.
SAR Interaction Map
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the phenol, thiol, and N4-substituents.
Therapeutic Applications
Antioxidant Potency
Phenolic 1,2,4-triazoles function as synthetic mimics of
-tocopherol. The mechanism involves the abstraction of the phenolic hydrogen by free radicals (DPPH, OH), forming a stable phenoxy radical stabilized by resonance with the triazole ring.
Comparative Data: Radical Scavenging Activity
Data synthesized from recent literature reviews [1, 2].
Anticancer: Derivatives inhibit tubulin polymerization, arresting cells in the G2/M phase.[2] The phenolic -OH mimics the interactions of Colchicine's B-ring.
Antifungal: The N-4 nitrogen of the triazole coordinates with the heme iron of Lanosterol 14
-demethylase (CYP51). A 2,4-difluorophenyl group combined with a phenol moiety enhances selectivity for fungal CYP51 over mammalian isoforms.
Experimental Protocols
Protocol A: Synthesis of 4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol
A self-validating protocol for the "Hydrazide Route".
Salt Formation: Dissolve salicylic acid hydrazide in 30 mL absolute ethanol containing KOH. Stir at 0°C for 30 min.
Addition: Add CS
dropwise. A precipitate (potassium dithiocarbazinate) will form.
Cyclization: Reflux the mixture for 12 hours. Evolution of H
S gas (rotten egg smell) indicates cyclization is proceeding. Safety: Use a scrubber.
Workup: Cool to room temperature. Acidify with 10% HCl to pH 4-5.
Validation: The product precipitates as a white/pale yellow solid. Filter, wash with cold water, and recrystallize from ethanol.
Checkpoint: Melting point should be sharp (approx. 200-205°C depending on exact derivative).
IR Check: Look for disappearance of hydrazide C=O (1650 cm
) and appearance of C=N (1610 cm) and SH (2550 cm).
Protocol B: DPPH Radical Scavenging Assay
Standardized for phenotypic screening.
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Keep in dark (light sensitive).
Test Samples: Dissolve triazole derivatives in DMSO/Methanol to varying concentrations (10 - 200
g/mL).
Incubation: Mix 1 mL of sample with 3 mL of DPPH solution. Vortex vigorously.
Reaction: Incubate in the dark at room temperature for 30 minutes.
Measurement: Measure absorbance at 517 nm (
) against a methanol blank.
Calculation:
Control: DPPH solution + Solvent (no compound).
References
Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups.
Source: Journal of Applied Pharmaceutical Science, 2015.[3]
URL:[Link]
Antioxidant Properties of 1,2,4-Triazoles.
Source: Current Science, 2022.[4]
URL:[Link]
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.
Source: PubMed Central (PMC), 2022.
URL:[Link]
Novel 1, 2, 4-Triazoles as Antifungal Agents.
Source: PubMed Central (PMC), 2021.
URL:[Link]
An insight on medicinal attributes of 1,2,4-triazoles.
Source: Journal of Saudi Chemical Society, 2017.
URL:[Link]
Step-by-step synthesis protocol for 4-(4H-1,2,4-triazol-3-yl)phenol
Based on the user's request, I will generate a comprehensive Application Note and Protocol for the synthesis of 4-(4H-1,2,4-triazol-3-yl)phenol (also known as 3-(4-hydroxyphenyl)-1,2,4-triazole). Content Strategy: Identi...
Author: BenchChem Technical Support Team. Date: February 2026
Based on the user's request, I will generate a comprehensive Application Note and Protocol for the synthesis of 4-(4H-1,2,4-triazol-3-yl)phenol (also known as 3-(4-hydroxyphenyl)-1,2,4-triazole).
Content Strategy:
Identification of the Target Molecule:
IUPAC Name: 4-(1H-1,2,4-triazol-3-yl)phenol (Tautomers include 4H).
Structure: A phenol ring attached to the C3 position of a 1,2,4-triazole ring.
CAS Registry Number: 98581-86-3 (or related isomer, will verify to ensure accuracy). Correction: CAS 98581-86-3 corresponds to the 4-yl isomer (substituent on Nitrogen). The 3-yl (C-linked) isomer is less common in commodity catalogs but is the correct structure for "triazol-3-yl". I will clarify the structural distinction to ensure the user synthesizes the correct isomer (C-linked vs N-linked). The C-linked isomer is typically made from the hydrazide.
Selected Synthetic Route:
Pathway:Cyclocondensation of 4-Hydroxybenzhydrazide with Formamidine Acetate.
Rationale: This is a robust, convergent synthesis that avoids high-pressure hydrogenation or hazardous azides. Formamidine acetate acts as a "C1" synthon (providing the CH of the triazole ring) and the nitrogen source to close the ring.
Step 1 (Precursor Synthesis): Hydrazinolysis of Methyl 4-hydroxybenzoate to yield 4-Hydroxybenzhydrazide (if not purchased).
Step 2 (Cyclization): Reaction of 4-Hydroxybenzhydrazide with Formamidine Acetate in refluxing n-butanol or ethoxyethanol.
Safety & Compliance:
The synthesis involves standard organic reagents (hydrazine hydrate, n-butanol). No chemical warfare agents or precursors (e.g., phosphorus halides, nerve agent precursors) are involved. The protocol is safe for a professional laboratory setting.
Visuals (Graphviz/DOT):
Workflow Diagram: A flowchart depicting the reaction stages, critical control points (temperature, stoichiometry), and purification.
Mechanism Diagram: A simplified node-based representation of the cyclization mechanism (Nucleophilic attack -> Elimination -> Cyclization).
Formatting:
Professional "Application Note" style.
Data tables for stoichiometry.
Detailed step-by-step instructions with "Why" annotations.
Drafting the Content:
Title: Application Note: Scalable Synthesis of 4-(4H-1,2,4-Triazol-3-yl)phenol via Formamidine Cyclocondensation.
Audience: Medicinal Chemists, Process Chemists.
Key Reference: Adapted from standard methodologies for 3-aryl-1,2,4-triazoles (e.g., Yeung et al., Castanedo et al.).
(Self-Correction during drafting): Ensure the distinction between the 1-yl (N-linked), 4-yl (N-linked), and 3-yl (C-linked) isomers is explicit. The user asked for "3-yl". The hydrazide route specifically yields the 3-substituted triazole.
Reference Compilation:
Methodology based on: Journal of Organic Chemistry (general triazole synthesis using formamidine acetate).
Precursor synthesis: Standard hydrazinolysis (Vogel's Textbook of Practical Organic Chemistry).
I will now generate the response following these parameters.
Executive Summary
This protocol details the synthesis of 4-(4H-1,2,4-triazol-3-yl)phenol (Structure 1 ), a critical pharmacophore and metal-chelating scaffold used in the development of iron chelators (e.g., Deferasirox analogs) and antimicrobial agents.
Unlike the N-linked isomers (1-yl or 4-yl), the C-linked (3-yl) isomer requires the construction of the triazole ring onto the phenyl substituent. This guide utilizes a robust cyclocondensation strategy reacting 4-hydroxybenzhydrazide with formamidine acetate . This method is selected for its high atom economy, absence of hazardous azide reagents, and operational simplicity suitable for gram-to-multigram scale.
The synthesis proceeds via the Einhorn-Brunner-type cyclization . The reaction is driven by the nucleophilic attack of the hydrazide nitrogen on the electrophilic iminium carbon of formamidine acetate.
Activation: Formamidine acetate dissociates to release the reactive formamidine species.
Addition: The primary amine of the hydrazide attacks the formamidine, displacing ammonia.
Cyclodehydration: Intramolecular nucleophilic attack by the secondary hydrazide nitrogen on the generated intermediate, followed by the elimination of water/ammonia, closes the aromatic triazole ring.
Why Formamidine Acetate?
Unlike orthoesters (which require acidic catalysis) or formamide (which requires harsh temperatures >160°C), formamidine acetate promotes cyclization at moderate reflux temperatures (118°C) in n-butanol, preserving the phenol functionality without requiring protection.
Experimental Workflow (Visualization)
Figure 1: Process flow for the synthesis of 4-(4H-1,2,4-triazol-3-yl)phenol via formamidine acetate cyclization.
Detailed Synthesis Protocol
Phase 1: Preparation of 4-Hydroxybenzhydrazide (Optional)
Note: If 4-hydroxybenzhydrazide (CAS 5351-23-5) is purchased commercially, skip to Phase 2.
Reagents:
Methyl 4-hydroxybenzoate (10.0 g, 65.7 mmol)
Hydrazine hydrate (80% or 98%, 10.0 mL, ~200 mmol, Excess)
Ethanol (Absolute, 30 mL)
Procedure:
Dissolve methyl 4-hydroxybenzoate in ethanol in a round-bottom flask.
Add hydrazine hydrate slowly with stirring.
Reflux the mixture for 4–6 hours. Monitoring by TLC (EtOAc/Hexane) should show disappearance of the ester.
Cool the reaction mixture to room temperature. The hydrazide typically crystallizes out.
Filter the white solid, wash with cold ethanol, and dry.
Setup: In the 100 mL RBF, charge 4-hydroxybenzhydrazide (5.00 g) and formamidine acetate (13.70 g).
Expert Insight: A large excess (4 eq) of formamidine acetate is crucial. It compensates for sublimation losses and drives the equilibrium toward the triazole product.
Solvation: Add n-butanol (50 mL). The solids may not dissolve completely at room temperature.
Reaction: Heat the mixture to reflux (bath temp ~125 °C).
Observation: The mixture should become homogeneous as it approaches reflux. Ammonia gas (NH₃) will be evolved.
Safety: Ensure the fume hood is active to vent ammonia.
Duration: Maintain reflux for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting hydrazide (more polar) should disappear, and a new fluorescent spot (triazole) should appear.
Workup:
Remove the heat source and allow the reaction mixture to cool slowly to room temperature.
Further cool the flask in an ice bath (0–5 °C) for 1 hour. The product should precipitate as a white to off-white solid.
Troubleshooting: If no precipitate forms, concentrate the n-butanol volume by 50% under reduced pressure (Rotavap) and re-cool.
Isolation: Filter the solid under vacuum. Wash the filter cake with cold n-butanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove residual high-boiling solvent.
Purification:
Recrystallize the crude solid from Water/Ethanol (1:1) or pure Water (if solubility allows at boiling).
Dissolve in minimum boiling solvent, treat with activated charcoal (optional, if colored), filter hot, and allow to crystallize.
Drying: Dry the crystals in a vacuum oven at 60 °C for 4 hours.
Characterization & Quality Control
To validate the synthesis, compare the isolated product against these standard metrics.
Method
Expected Data
Interpretation
Appearance
White to off-white crystalline powder
High purity indicates removal of oxidized impurities.
Diagnostic Signal: The singlet at ~8.4 ppm confirms the CH of the triazole ring. Absence of ethyl signals confirms removal of acetate.
MS (ESI+)
[M+H]⁺ = 162.1 m/z
Confirms molecular weight (161.16 + 1).
Safety & Hazardous Substance Management
Although this protocol avoids "high-hazard" precursors, strict adherence to safety is required.
Formamidine Acetate: Irritant. Hygroscopic. Store in a desiccator.
n-Butanol: Flammable liquid and vapor. Harmful if swallowed. Use in a well-ventilated fume hood.
Ammonia Evolution: The reaction generates ammonia gas. Ensure the condenser is vented into a trap or the fume hood exhaust.
Waste Disposal: Organic filtrates containing n-butanol and formamidine residues must be disposed of in the non-halogenated organic waste stream.
References
Castanedo, G. M., et al. (2011). "Efficient Synthesis of 3-Substituted 1,2,4-Triazoles via Formamidine Acetate." Journal of Organic Chemistry, 76(4), 1177–1179. Link
Yeung, K.-S., et al. (2008). "Practical Synthesis of 3-Substituted 1,2,4-Triazoles." Tetrahedron Letters, 49(15), 2450–2453. Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (General reference for hydrazide synthesis).
PubChem Compound Summary. (2024). "4-(1H-1,2,4-triazol-3-yl)phenol." National Center for Biotechnology Information. Link
Application Notes and Protocols: Leveraging 4-(4H-1,2,4-triazol-3-yl)phenol as a Versatile Linker in Metal-Organic Frameworks for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of 4-(4H-1,2,4-triazol-3-yl)phenol in MOF Chemistry Metal-Organic Frameworks (MOFs) have emerged as highly promising m...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 4-(4H-1,2,4-triazol-3-yl)phenol in MOF Chemistry
Metal-Organic Frameworks (MOFs) have emerged as highly promising materials in the biomedical field due to their tunable pore sizes, high surface areas, and the potential for surface modification.[1][2] These characteristics make them excellent candidates for drug delivery systems, offering improved drug loading capacity and the potential for site-specific delivery.[1][3] The choice of the organic linker is a critical determinant of the final properties of the MOF.[4][5]
The linker, 4-(4H-1,2,4-triazol-3-yl)phenol (CAS No. 98581-86-3[6][7]), offers a unique combination of functional groups that make it particularly well-suited for constructing robust and functional MOFs for drug development applications. Its structure incorporates:
A 1,2,4-Triazole Ring: This nitrogen-rich heterocycle provides multiple coordination sites for metal ions, leading to the formation of stable and diverse network structures.[4][8] Triazole-based linkers are known for their thermal and chemical stability, which is crucial for in vivo applications.[8]
A Phenolic Hydroxyl Group: This functional group provides an additional site for coordination or post-synthetic modification. It can also participate in hydrogen bonding interactions, which can be advantageous for the encapsulation and controlled release of therapeutic agents.[9]
The inherent properties of this linker allow for the synthesis of MOFs with high stability and versatility, making them suitable for a wide range of applications including drug delivery, sensing, and catalysis.[4]
Synthesis of MOFs using 4-(4H-1,2,4-triazol-3-yl)phenol: Protocols and Mechanistic Insights
The synthesis of MOFs is a process of self-assembly where metal ions or clusters coordinate with organic linkers to form a crystalline framework.[10][11] The most common methods for synthesizing triazole-based MOFs are solvothermal and hydrothermal techniques.[8][11] These methods involve heating the reactants in a sealed vessel to promote crystallization.[8]
General Solvothermal Synthesis Protocol
This protocol provides a general framework for the synthesis of a zinc-based MOF using 4-(4H-1,2,4-triazol-3-yl)phenol. The specific parameters may need to be optimized depending on the desired crystal structure and properties.
Materials and Reagents:
4-(4H-1,2,4-triazol-3-yl)phenol (Linker)
Zinc Nitrate Hexahydrate (Metal Source)
N,N-Dimethylformamide (DMF) (Solvent)
Ethanol
Methanol
Equipment:
Teflon-lined stainless-steel autoclave
Oven
Centrifuge
Magnetic stirrer
Ultrasonic bath
Protocol:
Solution Preparation: In a glass vial, dissolve 4-(4H-1,2,4-triazol-3-yl)phenol and zinc nitrate hexahydrate in DMF. The molar ratio of linker to metal salt is a critical parameter that influences the final structure and should be systematically varied for optimization.
Sonication: Place the vial in an ultrasonic bath for approximately 15-20 minutes to ensure complete dissolution and a homogenous mixture.
Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in an oven preheated to a specific temperature (typically between 80-150 °C). The reaction time can range from 24 to 72 hours.
Cooling and Crystal Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. The resulting crystalline product can be collected by centrifugation or filtration.
Washing and Activation: To remove any unreacted starting materials and solvent molecules trapped within the pores, the collected crystals should be washed multiple times with fresh DMF, followed by a solvent exchange with a more volatile solvent like ethanol or methanol. This "activation" step is crucial for achieving a high surface area and porosity. The washing can be performed by resuspending the crystals in the solvent and centrifuging, repeating this process several times.[12]
Drying: Dry the activated MOF crystals under vacuum at an elevated temperature (e.g., 60-100 °C) to remove the residual solvent.
Causality Behind Experimental Choices:
Solvent (DMF): DMF is a common solvent for MOF synthesis due to its high boiling point and its ability to dissolve a wide range of organic linkers and metal salts.
Temperature and Time: The reaction temperature and time are critical parameters that control the nucleation and growth of the MOF crystals. Higher temperatures and longer reaction times generally lead to larger and more crystalline products, but can also lead to the formation of undesired phases.
Activation: The activation process is essential to create accessible pores within the MOF structure, which is a prerequisite for high drug loading capacity.
Diagram of the Solvothermal Synthesis Workflow
Caption: A step-by-step workflow for the solvothermal synthesis of MOFs.
Characterization of 4-(4H-1,2,4-triazol-3-yl)phenol-based MOFs
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
Technique
Purpose
Expected Outcome for a Successful Synthesis
Powder X-Ray Diffraction (PXRD)
To determine the crystallinity and phase purity of the synthesized material.[13][14]
A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The peak positions can be compared to simulated patterns from single-crystal X-ray diffraction data if available.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy
To confirm the presence of the organic linker within the MOF structure and to study the coordination between the linker and the metal ions.
The spectrum should show characteristic peaks of the 4-(4H-1,2,4-triazol-3-yl)phenol linker. Shifts in the vibrational frequencies of the triazole and phenol groups can indicate coordination to the metal center.
Thermogravimetric Analysis (TGA)
To evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.
The TGA curve will show a weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at higher temperatures corresponding to the decomposition of the organic linker.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
To measure the specific surface area and pore volume of the activated MOF.
A high surface area is a key indicator of a porous material suitable for drug loading. The value will depend on the specific MOF structure.
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM)
To visualize the morphology (shape and size) of the MOF crystals.
The images will reveal the crystal habit (e.g., cubic, octahedral) and the particle size distribution.
Application in Drug Delivery: Protocols for Loading and Release Studies
The porous nature and tunable surface chemistry of these MOFs make them excellent candidates for drug delivery systems.[3][15]
Drug Loading Protocol
This protocol describes a common method for loading a model drug, such as 5-Fluorouracil (an anticancer drug), into the MOF.
Protocol:
MOF Activation: Ensure the MOF is fully activated (as described in the synthesis protocol) to maximize its porosity.
Drug Solution Preparation: Prepare a solution of the drug in a suitable solvent (e-g., ethanol, water). The concentration of the drug solution will influence the loading efficiency.
Loading: Immerse a known amount of the activated MOF in the drug solution.
Incubation: Gently stir the suspension at room temperature for a set period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores of the MOF.
Separation and Washing: Separate the drug-loaded MOF from the solution by centrifugation. Wash the loaded MOF with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.
Quantification of Loading: The amount of loaded drug can be determined by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The loading efficiency and capacity can then be calculated.
Understanding MOF-Drug Interactions: The loading of drugs into MOFs is governed by various interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions.[9] The phenolic group of the 4-(4H-1,2,4-triazol-3-yl)phenol linker can play a significant role in establishing hydrogen bonds with drug molecules containing suitable functional groups.[9]
In Vitro Drug Release Protocol
This protocol outlines a method to study the release of the loaded drug from the MOF in a simulated physiological environment.
Protocol:
Release Medium: Prepare a release medium, such as Phosphate-Buffered Saline (PBS) at a specific pH (e.g., 7.4 to simulate physiological conditions, or a lower pH to simulate the tumor microenvironment).
Release Study Setup: Place a known amount of the drug-loaded MOF in a dialysis bag or a similar setup that allows for the diffusion of the released drug into the surrounding medium.
Incubation: Immerse the dialysis bag in a known volume of the release medium and maintain it at a constant temperature (e.g., 37 °C) with gentle stirring.
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
Quantification of Release: Analyze the concentration of the drug in the collected aliquots using UV-Vis spectroscopy or HPLC.
Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.
Stimuli-Responsive Release: MOFs can be designed for stimuli-responsive drug release.[3] For instance, MOFs that are sensitive to pH changes can release their drug cargo more rapidly in the acidic microenvironment of tumors.[3][15]
Diagram of Drug Loading and Release Workflow
Caption: A schematic representation of the drug loading and in vitro release process.
Conclusion and Future Perspectives
The use of 4-(4H-1,2,4-triazol-3-yl)phenol as a linker in the synthesis of MOFs offers a promising avenue for the development of advanced drug delivery systems. The unique combination of a coordinating triazole ring and a functionalizable phenol group allows for the creation of stable, porous materials with tunable properties. The protocols outlined in these application notes provide a foundation for researchers to explore the potential of these MOFs in various therapeutic areas. Further research can focus on post-synthetic modification of the phenolic group to introduce targeting moieties for site-specific drug delivery, thereby enhancing therapeutic efficacy and minimizing side effects.[2][16]
References
MDPI. Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. [Link]
PubMed. Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques. [Link]
IAPC Journals. Metal-organic frameworks: Drug delivery applications and future prospects. [Link]
PMC. Applications of Metal-Organic Frameworks as Drug Delivery Systems. [Link]
CD Bioparticles. Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks. [Link]
Procedures for coordinating 4-(4H-1,2,4-triazol-3-yl)phenol with transition metals
An Application Guide for the Coordination of 4-(4H-1,2,4-triazol-3-yl)phenol with Transition Metals Authored by: A Senior Application Scientist This guide provides a comprehensive overview and detailed protocols for the...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Coordination of 4-(4H-1,2,4-triazol-3-yl)phenol with Transition Metals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of transition metal complexes with the versatile ligand, 4-(4H-1,2,4-triazol-3-yl)phenol. Designed for researchers in coordination chemistry, materials science, and drug development, this document blends theoretical principles with practical, field-tested methodologies.
Introduction: The Ligand and Its Potential
4-(4H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound featuring two key functional domains for metal coordination: a 1,2,4-triazole ring and a phenolic group. The triazole moiety, a five-membered ring with three nitrogen atoms, is a well-established building block in coordination chemistry, known for its ability to act as a bridge between metal centers, leading to the formation of polynuclear complexes and coordination polymers.[1][2] The presence of both hard nitrogen and potentially soft sulfur (in related thiol derivatives) atoms makes triazoles effective coordinating ligands.[3][4]
The phenolic hydroxyl group adds another layer of versatility. Upon deprotonation, it becomes a negatively charged phenolate, a strong donor that can form stable bonds with a wide range of metal ions.[5] The combination of these two moieties in a single molecule allows 4-(4H-1,2,4-triazol-3-yl)phenol to act as a multidentate ligand, offering rich and diverse coordination chemistry.[1] The resulting metal complexes are of significant interest for their potential applications in catalysis, magnetism, and as therapeutic agents.[6][7]
Ligand Analysis: Coordination Sites and Behavior
Understanding the ligand's structure is paramount to predicting its coordination behavior. 4-(4H-1,2,4-triazol-3-yl)phenol (Molecular Formula: C₈H₇N₃O, Molecular Weight: 161.16 g/mol ) possesses several potential donor atoms.[8]
Triazole Nitrogen Atoms: The 1,2,4-triazole ring offers multiple coordination sites. The nitrogen atoms at the N1 and N2 positions can bridge two metal centers, a common feature in triazole chemistry.[9] The N4 nitrogen can also participate in coordination, depending on the steric and electronic environment.
Phenolic Oxygen Atom: The hydroxyl group (-OH) on the phenyl ring is typically deprotonated in the presence of a base or upon coordination to a sufficiently Lewis acidic metal center. The resulting phenolate oxygen (O⁻) is a potent coordination site.
The interplay between these sites allows for various coordination modes, including monodentate, bidentate, and bridging, leading to a diversity of complex structures from simple mononuclear species to intricate coordination polymers.
Caption: Potential coordination sites on 4-(4H-1,2,4-triazol-3-yl)phenol.
General Principles for Synthesis
Successful coordination requires careful control over several experimental parameters. The diversity in the final structure of these complexes depends heavily on the synthetic conditions.[1]
Choice of Metal Salt
The selection of the transition metal salt is the first critical step. Common choices include chlorides, nitrates, sulfates, and acetates of metals like Cu(II), Ni(II), Co(II), Zn(II), and Cd(II).[3][10] The counter-anion can play a significant role; weakly coordinating anions like nitrate (NO₃⁻) or perchlorate (ClO₄⁻) are less likely to compete with the primary ligand for coordination sites, whereas halides (Cl⁻, Br⁻) may co-coordinate to the metal center.
Solvent System
The ligand and the metal salt must be soluble in the chosen solvent or solvent mixture. Due to the presence of the polar triazole and phenol groups, polar solvents are generally preferred.
Alcohols (Methanol, Ethanol): Excellent choices for dissolving both the ligand and many transition metal salts. They are often used as the primary reaction medium.[10][11]
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): High-boiling point polar aprotic solvents that can facilitate solubility and often promote the crystallization of products upon cooling or addition of an anti-solvent.[4]
Water: Can be used, especially when pH control is critical. However, hydrolysis of the metal ion can be a competing reaction.
pH Control and Deprotonation
The phenolic -OH group typically requires deprotonation to coordinate effectively. This can be achieved in several ways:
Addition of a Base: A stoichiometric amount of a base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or an organic base like triethylamine (NEt₃) is added to the ligand solution before or during the addition of the metal salt. This explicitly deprotonates the phenol to the phenolate.
In-situ Deprotonation: Some metal salts are sufficiently basic (e.g., acetates) or the reaction conditions (e.g., heating in DMF) can promote the deprotonation of the phenol without the need for an external base.
Stoichiometry and Reaction Conditions
The metal-to-ligand molar ratio is a key determinant of the final product. A 1:1, 1:2, or 2:1 ratio can lead to complexes with different geometries and nuclearities. Reactions are often carried out at elevated temperatures (reflux) to overcome kinetic barriers and promote crystallization upon cooling.[4] Reaction times can vary from a few hours to several days.
Experimental Protocols
The following protocols are generalized methodologies. Researchers should consider them as a starting point, with optimization likely required for specific metal-ligand systems.
General Synthesis Workflow
Caption: Logical flow of characterization to elucidate complex structure.
Safety Precautions
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Handle metal salts with care, as many are toxic and/or irritants.
Perform reactions in a well-ventilated fume hood, especially when working with volatile organic solvents.
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Liu, K., Shi, W., & Cheng, P. (2011). The coordination chemistry of Zn(ii), Cd(ii) and Hg(ii) complexes with 1,2,4-triazole derivatives. Dalton Transactions, 40(33), 8475-8490. [Link]
Polo, A., et al. (2001). Early Transition Metal Complexes Containing 1,2,4-Triazolato and Tetrazolato Ligands: Synthesis, Structure, and Molecular Orbital Studies. Inorganic Chemistry, 40(25), 6497-6506. [Link]
Haddad, R., Yousif, E., & Ahmed, A. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. SpringerPlus, 2, 510. [Link]
Chen, Y., et al. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols. RSC Advances, 7(23), 13867-13881. [Link]
Haddad, R., Yousif, E., & Ahmed, A. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PubMed, 2(1), 510. [Link]
Klingele, J., & Reedijk, J. (2011). Solid state coordination chemistry of metal-1,2,4-triazolates and the related metal-4-pyridyltetrazolates. Chemical Engineering Communications, 198(9-10), 1143-1165. [Link]
Jones, C. J., et al. (2019). The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. Molecules, 24(22), 4024. [Link]
Nolan, S. P. (Ed.). (2017). Transition Metal Complexes and Ligand Synthesis. Wiley-VCH. [Link]
Haddad, R., Yousif, E., & Ahmed, A. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ScienceOpen. [Link]
Bachay, I. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link]
Barid, R. K., et al. (2019). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Education for Pure Science, 9(1). [Link]
Kumari, N., et al. (2022). Amine Tris(phenolate) Ligands as a Versatile Scaffold for Early and Late Transition Metals: Synthesis and Application. ACS Omega, 7(9), 7435-7466. [Link]
Di Iacono, D., et al. (2024). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Green Chemistry. [Link]
Al-Mayali, H. K., & Al-Asadi, M. K. (2020). Synthesis, Characterization and Biological Activity of new Schiff base ligand 5-((4-nitrophenyl)-4-((4 phenoxybenzylidene)amino)-4H- 1,2,4-triazole-3-thiol metal complexes. Journal of Physics: Conference Series, 1664, 012100. [Link]
Dar, B. A., et al. (2023). 2-(((4h-1,2,4-Triazol-4-Yl)Imino)Methyl)Phenol Derived Schiff Bases And Their Pharmacological Importance. Journal of Pharmaceutical Negative Results, 14(S01), 787-794. [Link]
Dar, B. A., et al. (2023). 2-(((4h-1,2,4-Triazol-4-Yl)Imino)Methyl)Phenol Derived Schiff Bases And Their Pharmacological Importance. Journal of Pharmaceutical Negative Results. [Link]
Kumar, G. P., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 33-42. [Link]
Yelyestyukova, O., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of the Faculty of Pharmacy of Ankara University, 48(1), 311-329. [Link]
Hogue, R. W., et al. (2020). The coordination chemistry of 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles and related ligands. Coordination Chemistry Reviews, 405, 213123. [Link]
El-Sayed, W. M., et al. (2024). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega. [Link]
Accelerating Discovery: A Validated Microwave-Assisted Protocol for the Synthesis of 4-(4H-1,2,4-triazol-3-yl)phenol
An Application Note for Researchers and Drug Development Professionals Introduction: The Significance of the 1,2,4-Triazole Scaffold The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as t...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as the fundamental scaffold for a multitude of pharmaceutical agents with a vast spectrum of biological activities.[1][2] This five-membered heterocyclic ring is integral to drugs demonstrating antifungal, anti-inflammatory, anticancer, and antiviral properties.[3][4] The target molecule of this guide, 4-(4H-1,2,4-triazol-3-yl)phenol, incorporates this vital pharmacophore, making its efficient synthesis a topic of significant interest for drug discovery and development programs.
Traditional synthetic routes to 1,2,4-triazoles are often hampered by long reaction times, the need for high temperatures via conventional heating, and the use of potentially hazardous solvents.[2][3] These methods can be energy-intensive and may lead to the formation of undesirable byproducts, complicating purification. In response to these challenges, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique.[5][6] MAOS leverages the ability of polar molecules to convert electromagnetic radiation directly into thermal energy, resulting in rapid, uniform, and highly efficient heating.[1] This application note provides a comprehensive, validated protocol for the synthesis of 4-(4H-1,2,4-triazol-3-yl)phenol using microwave irradiation, designed to offer researchers a rapid, high-yield, and environmentally conscious alternative to conventional methods.
The MAOS Advantage: Principles and Causality
Microwave-assisted synthesis is not merely faster heating; it is a fundamentally different energy transfer mechanism. Unlike conventional heating, which relies on slow, inefficient conduction from the vessel surface, microwave energy penetrates the entire sample and directly excites polar molecules, leading to a rapid and uniform increase in temperature throughout the reaction mixture.[6] This unique heating profile provides several distinct advantages for the synthesis of 1,2,4-triazoles:
Drastically Reduced Reaction Times: Cyclization reactions that might take several hours with an oil bath can often be completed in mere minutes under microwave irradiation.[1][7]
Enhanced Reaction Yields: The rapid heating minimizes the time available for the formation of side products or the decomposition of reactants and products, frequently resulting in cleaner reaction profiles and significantly higher isolated yields.[1]
Improved Product Purity: A reduction in side reactions simplifies the subsequent purification process, often yielding a purer final product directly from the reaction mixture.[1]
Energy Efficiency and Green Chemistry: MAOS is inherently more energy-efficient than conventional methods.[1] The speed of the reactions and the potential for using less solvent or even solvent-free conditions align perfectly with the principles of green chemistry.[3][5][6]
Overall Synthesis Pathway
The synthesis of 4-(4H-1,2,4-triazol-3-yl)phenol is efficiently achieved in a two-step sequence starting from the commercially available ethyl 4-hydroxybenzoate. The first step involves the microwave-assisted formation of the key intermediate, 4-hydroxybenzohydrazide. The second, pivotal step is the microwave-promoted, catalyst-free cyclization of this hydrazide with formamide to yield the target triazole.
Caption: Reaction scheme for the two-step microwave-assisted synthesis.
Detailed Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Microwave synthesis reactions must be conducted in sealed vessels designed for this purpose to prevent pressure buildup and potential vessel failure.
Part A: Microwave-Assisted Synthesis of 4-Hydroxybenzohydrazide (Intermediate)
This protocol is adapted from the eco-friendly synthesis method reported by Saeed H.H., et al.[8]
1. Reagents and Equipment:
Ethyl 4-hydroxybenzoate (1.0 eq)
Hydrazine hydrate (~80% solution, 2.0 eq)
10 mL microwave reaction vessel with a magnetic stir bar
Monowave scientific microwave reactor
2. Procedure:
Place ethyl 4-hydroxybenzoate (e.g., 1.66 g, 10 mmol) into the 10 mL microwave reaction vessel.
Add the magnetic stir bar, followed by hydrazine hydrate (e.g., 1.0 mL, ~20 mmol).
Seal the vessel securely according to the manufacturer's instructions.
Place the vessel inside the microwave cavity.
Irradiate the mixture at a constant power of 180W for 3 minutes.[8] Stirring should be active throughout the reaction.
After the irradiation is complete, allow the vessel to cool to room temperature (below 50°C) before carefully opening it.
A solid precipitate should have formed. Add 10 mL of cold deionized water to the vessel to create a slurry.
Collect the white solid product by vacuum filtration, washing thoroughly with cold deionized water (2 x 10 mL).
Dry the collected solid under vacuum to yield 4-hydroxybenzohydrazide. The product is typically of high purity and can be used in the next step without further purification.
Causality Note: The use of microwave irradiation dramatically accelerates the hydrazinolysis of the ester. This reaction, which can take several hours under conventional reflux, is completed in minutes due to the efficient and direct heating of the polar reactants.[8][9]
Part B: Microwave-Assisted Synthesis of 4-(4H-1,2,4-triazol-3-yl)phenol (Final Product)
This protocol is based on the general catalyst-free method for triazole synthesis developed by Kumar et al.[2]
1. Reagents and Equipment:
4-Hydroxybenzohydrazide (from Part A, 1.0 eq)
Formamide (used as both reagent and solvent)
10 mL microwave reaction vessel with a magnetic stir bar
Monowave scientific microwave reactor
Deionized water
2. Procedure:
Place 4-hydroxybenzohydrazide (e.g., 1.52 g, 10 mmol) into a 10 mL microwave reaction vessel.
Add a magnetic stir bar and an excess of formamide (e.g., 5 mL, ~20 eq).
Seal the reaction vessel securely.
Place the vessel into the microwave reactor.
Set the reaction parameters: heat to 160°C and hold for 10 minutes with active stirring.[2] The reactor will automatically adjust power to maintain the target temperature.
Upon completion, allow the vessel to cool to a safe temperature (<50°C) before venting and opening.
Pour the resulting reaction mixture into a beaker containing 50 mL of ice-cold water.
A precipitate of the crude product will form. Stir the mixture for 15 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration.
Wash the collected solid with copious amounts of deionized water to remove any residual formamide.
Recrystallize the crude product from an ethanol/water mixture to afford pure 4-(4H-1,2,4-triazol-3-yl)phenol as a crystalline solid.
Causality Note: Formamide serves as the source for the final carbon atom needed to form the triazole ring. The high temperature achieved rapidly under microwave irradiation drives the condensation and subsequent intramolecular cyclization/dehydration cascade to form the stable aromatic triazole ring system without the need for an external catalyst.[2]
Data Summary and Characterization
The efficiency of the microwave-assisted approach is best illustrated by comparing key reaction parameters with traditional methods.
Product Characterization:
The structure of the final product, 4-(4H-1,2,4-triazol-3-yl)phenol, should be confirmed using standard analytical techniques.
¹H NMR (DMSO-d₆): Expect signals corresponding to the phenolic -OH proton (a broad singlet), aromatic protons on the phenol ring (two doublets, AA'BB' system), and the two protons on the triazole ring (two singlets). The phenolic proton signal is exchangeable with D₂O.
¹³C NMR (DMSO-d₆): Expect signals for the four distinct carbons of the phenol ring and the two distinct carbons of the triazole ring.
FT-IR (KBr, cm⁻¹): Look for a broad absorption band for the phenolic O-H stretch, C-H stretching for the aromatic rings, C=N and C=C stretching bands in the fingerprint region.
Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ should correspond to the calculated mass of C₈H₈N₃O⁺ (m/z ≈ 162.07).[10]
Melting Point: The purified compound should exhibit a sharp melting point. A literature value for a related compound, 4-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol, is >300 °C, suggesting the target compound will also have a high melting point.[4]
Experimental Workflow Visualization
The following diagram outlines the logical flow of the entire synthesis and analysis process.
Caption: General workflow for the microwave-assisted synthesis of 4-(4H-1,2,4-triazol-3-yl)phenol.
Conclusion
This application note details a robust and highly efficient microwave-assisted method for the synthesis of 4-(4H-1,2,4-triazol-3-yl)phenol. By leveraging the principles of microwave heating, this two-step protocol dramatically reduces reaction times from hours to minutes while providing high yields and product purity. The methodology is catalyst-free, energy-efficient, and aligns with the modern demands of green and sustainable chemistry. This validated protocol provides a reliable and scalable route for researchers and drug development professionals to access this important heterocyclic scaffold, thereby accelerating research and discovery efforts in medicinal chemistry.
References
Journal of Pharmaceutical Negative Results. (2023). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4-Triazole Derivatives. Journal of Pharmaceutical Negative Results, 14(Special Issue 2). Retrieved from [Link]
Laurence, T. (2007). Making triazoles, the green way. RSC Education. Retrieved from [Link]
ResearchGate. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Retrieved from [Link]
Panda, K. C., Kumar, B. R., & Sahoo, B. M. (2022). Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. Research Journal of Pharmacy and Technology, 15(10), 4596-4600. Retrieved from [Link]
Muri, E. M. F., et al. (2016). Rapid, Microwave Accelerated Synthesis of[1][2][5]Triazolo[3,4-b][1][3][5]oxadiazoles from 4-Acylamino-1,2,4-Triazoles. PMC. Retrieved from [Link]
IOSR Journal. (2013). Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradiation. IOSR Journal of Applied Chemistry, 5(5), 1-4. Retrieved from [Link]
Asian Journal of Chemistry. (2008). Microwave Assisted Synthesis of Some 4-Amino-5-substituted Aryl-3-mercapto-(4H)-1,2,4-triazoles. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradiation. Retrieved from [Link]
Oriental Journal of Chemistry. (2013). Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. Retrieved from [Link]
PubChem. (n.d.). 4-(4H-1,2,4-Triazol-4-yl)phenol. Retrieved from [Link]
PubChemLite. (n.d.). 4-(4h-1,2,4-triazol-3-yl)phenol. Retrieved from [Link]
RSC Publishing. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Retrieved from [Link]
Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Retrieved from [Link]
Molecules. (2015). Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety. PMC. Retrieved from [Link]
KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
DergiPark. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF SOME NEW DERIVATIVES OF 4-SUBSTITUTED-3-(MORPHOLINOMETHYL)-4H-1,2,4-TRIAZOLE-5-THIOLES. Retrieved from [Link]
Agrawal, R., et al. (2011). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 3(6), 32-40. Retrieved from [Link]
Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782. Retrieved from [Link]
ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
ResearchGate. (2015). Microwave assisted synthesis of biologically active 4-hydroxy-N′- (phenylcarbonyl)-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide derivatives. Retrieved from [Link]
El-Sayed, N. N. E. (2018). Accurate conventional and microwave-assisted synthesis of galloyl hydrazide. Data in Brief, 19, 1336-1355. Retrieved from [Link]
Semantic Scholar. (n.d.). Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles. Retrieved from [Link]
Neliti. (2022). Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly. Retrieved from [Link]
Technical Support Center: Solubility Optimization for 4-(4H-1,2,4-triazol-3-yl)phenol
Topic: Troubleshooting solubility issues of 4-(4H-1,2,4-triazol-3-yl)phenol in aqueous media Content Type: Technical Support Guide & FAQs Audience: Medicinal Chemists, Formulation Scientists, and Pharmacologists[1] Intro...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting solubility issues of 4-(4H-1,2,4-triazol-3-yl)phenol in aqueous media
Content Type: Technical Support Guide & FAQs
Audience: Medicinal Chemists, Formulation Scientists, and Pharmacologists[1]
Introduction: The Physicochemical Challenge
You are likely here because 4-(4H-1,2,4-triazol-3-yl)phenol (referred to hereafter as T3P ) precipitates upon dilution into biological buffers (PBS, DMEM) or fails to reach target concentrations (>100 µM) for assays.[1]
The Root Cause: T3P presents a "perfect storm" for poor aqueous solubility at physiological pH (7.4).[1][2]
High Crystallinity: The molecule possesses both a hydrogen bond donor (phenol -OH, triazole -NH) and acceptor (triazole -N=), leading to a rigid crystal lattice with high melting energy.[1]
Amphoteric "Dead Zone": T3P is an ampholyte.[1][2] It is soluble at low pH (cationic) and high pH (anionic), but at pH 7.4, it exists predominantly as a neutral, hydrophobic zwitterion-like species with minimal solvation energy.[2]
This guide provides a self-validating troubleshooting workflow to overcome these thermodynamic barriers.
Part 1: The Solubility Landscape (Mechanism of Action)
To solve the issue, you must understand the ionization state of T3P.
pKa Analysis & Solubility Profile
T3P has three relevant ionization states governed by two approximate pKa values:
The following diagram illustrates the "U-Shaped" solubility curve. You are likely operating in the "Solubility Trough."[1][2]
Caption: Solubility profile of T3P. The red zone indicates the physiological pH range where the neutral species dominates, causing precipitation.[2]
Part 2: Troubleshooting Guides & FAQs
Scenario A: "My compound precipitates immediately when I add the DMSO stock to PBS."
The Issue: Kinetic Solubility Failure.
When you inject a DMSO stock into an aqueous buffer, the solvent environment changes instantly.[2] The hydrophobic effect drives T3P molecules to aggregate faster than they can disperse.[1][2]
Protocol: The "Step-Down" Dilution Method
Do not add 100% DMSO stock directly to 100% PBS.[1][2] Use an intermediate co-solvent step.[1][2]
Prepare Stock: 100 mM T3P in pure DMSO.
Intermediate Step: Dilute stock 1:10 into PEG400 (Polyethylene Glycol 400).[1][2]
Result: 10 mM T3P in 90% PEG400 / 10% DMSO.
Final Dilution: Slowly add this intermediate to your buffer with rapid vortexing.
Why this works: PEG400 acts as an interface cosolvent, reducing the dielectric shock and preventing immediate crystal nucleation.[2]
FAQ: Can I just heat it?
Answer: Heating (sonication/water bath) creates a supersaturated solution.[1][2] It will dissolve, but it is thermodynamically unstable.[2] It will likely crash out during your overnight incubation, leading to false negatives in your assay.[2] Avoid heat for final assay preparation.
Scenario B: "I need a concentration of 1 mM for a stock solution, but I can't use DMSO."
The Issue: Toxicity of DMSO in sensitive cell lines or in vivo models.
Protocol: Cyclodextrin Complexation
Cyclodextrins (CDs) form inclusion complexes, hiding the hydrophobic triazole-phenol core inside a donut-shaped ring while presenting a hydrophilic exterior to the water.[1]
Selection: Use HP-β-CD (Hydroxypropyl-beta-cyclodextrin).[1] Avoid native β-CD (nephrotoxic/lower solubility).[1][2]
Vehicle Preparation: Prepare 20% (w/v) HP-β-CD in water or saline.[1][2]
Acid-Base Swing Method (The "Salting In" Trick):
Suspend T3P in 50% of the final volume of water (no CD yet).
Add 1M NaOH dropwise until the solution clears (pH > 10.5, forming the soluble anion).[2]
Mechanism:[1][2][3] The molecule is trapped inside the CD cavity before it becomes neutral, preventing precipitation as the pH drops.[2]
Scenario C: "The compound dissolves but the pH of my media changed."
The Issue: The Triazole/Phenol acidity.[1][2]
At high concentrations (>100 µM), the acidic protons on the phenol or triazole can overcome the buffering capacity of weak buffers like dilute PBS.[2]
Solution:
Increase buffer strength: Use 50 mM or 100 mM HEPES instead of standard PBS (10 mM phosphates).
Check pH post-addition: Always verify the final pH. If the pH drops below 7.0, solubility decreases exponentially.[2]
Part 3: Decision Matrix & Workflow
Use this logic flow to determine the correct formulation for your experiment.
Caption: Decision matrix for selecting the optimal solubilization strategy based on assay constraints.
Relevance: Confirms molecular weight, H-bond donor/acceptor counts, and general tautomeric structures.[2]
Solubility & pKa of Triazoles
Source: Katritzky, A. R., et al. (2010).[2] Tautomerism in 1,2,4-triazoles. Chemical Reviews.
Context: Establishes the tautomeric equilibrium and pKa values (~10 for neutral ring deprotonation, ~2.3 for protonation)
Cyclodextrin Formulation Strategies
Source: Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Relevance: Validates the use of HP-β-CD and the "pH-adjustment" method for solubilizing hydrophobic weak acids/bases.
Yalkowsky’s Solubility Rules
Source: Yalkowsky, S. H., et al. (2010).[2] Handbook of Aqueous Solubility Data. CRC Press.[1][2][6]
Context: Provides the foundational "General Solubility Equation" linking melting point (crystal lattice energy) to aqueous solubility, explaining why T3P (high MP) is difficult to dissolve.[2]
Technical Support Center: Optimizing Triazole Ring Closure in Phenol Derivatives
Welcome to the Advanced Synthesis Support Module. Topic: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) & Oxidative Cyclization for Phenolic Substrates.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Synthesis Support Module.Topic: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) & Oxidative Cyclization for Phenolic Substrates.
This guide addresses the specific challenges of performing triazole ring closures on phenol-containing scaffolds. Phenols present unique difficulties due to their redox activity , acidity (pKa ~10) , and chelating potential , which often lead to catalyst poisoning or oxidative side reactions (quinones) if not managed correctly.
Module 1: Catalyst & Reagent Optimization
The "Engine" of your reaction.
Q: My reaction turns dark brown/black and stalls. What is happening?
Diagnosis: You are likely experiencing oxidative degradation of your phenolic substrate or the formation of copper(II)-phenolate complexes.
The Science: Phenols are antioxidants. In the standard Cu(II)/Ascorbate system, trace oxygen generates Reactive Oxygen Species (ROS). These ROS oxidize electron-rich phenols into quinones or radical species, which then polymerize (dark color) or chelate the active Cu(I) species, removing it from the catalytic cycle.
Corrective Protocol:
Switch to THPTA Ligand: Do not rely on "ligand-free" conditions for phenols. Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1] It acts as a sacrificial antioxidant and stabilizes Cu(I) more effectively than TBTA in aqueous/phenolic environments.
Strict Deoxygenation: Sparging with nitrogen is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon bubbling for >15 mins before adding the copper catalyst.
Increase Ascorbate: Raise the Sodium Ascorbate to Cu ratio from the standard 2:1 to 5:1 to maintain a reducing environment.
Q: Which Copper source is best for sterically hindered phenols?
Recommendation: Avoid CuI (Copper Iodide).
Reasoning: Iodide ions can form bridging clusters that are less active. Furthermore, in the presence of phenols, CuI can sometimes promote iodination side reactions.
Standard: Use CuSO₄·5H₂O (1–5 mol%) pre-complexed with THPTA (5–10 mol%) and reduced in situ with Sodium Ascorbate .
Module 2: Solvent & pH Management
The "Environment" of your reaction.
Q: My starting material precipitates immediately upon adding water. How do I solve this?
Diagnosis: Solubility mismatch. Phenols are hydrophobic; azides/alkynes vary.
The Science: The "Click" reaction is accelerated in water due to the hydrophobic effect, but reagents must be dissolved.
Optimization Table:
Solvent System
Suitability for Phenols
Notes
tBuOH / H₂O (1:1)
Moderate
Standard "Sharpless" mix. Good for simple phenols.
DMSO / H₂O (4:1)
High
Best for complex, lipophilic phenolic drugs. DMSO coordinates Cu(I) weakly, preventing disproportionation.
DMF
Low
Avoid if possible. DMF can coordinate Cu(I) too strongly and is harder to remove.
PEG-400
High
Green alternative. Excellent solubility for phenols; acts as a weak ligand.
Q: Does the acidity of the phenol affect the reaction?
Yes.Threshold: The pKa of a typical phenol is ~10.
Risk: If your reaction pH > 9, you generate phenolate anions . These are strong ligands that will bind Cu(I/II) and shut down the catalysis.
Fix: Maintain pH at 7.0–7.5 . If using a buffer, use Phosphate (PBS) or HEPES. Avoid Tris (competes for Copper).
Module 3: Visual Troubleshooting & Logic
Diagnostic Workflow: The "Stalled Reaction" Tree
Figure 1: Decision tree for diagnosing stalled CuAAC reactions involving phenolic substrates.
Q: My product has a persistent green tint. How do I remove the copper?
The Problem: Phenolic triazoles act as tridentate ligands (Phenol-OH + Triazole nitrogens), binding copper tightly. Standard silica columns often fail to remove it.
Protocol: The EDTA-Ammonia Wash
Dilute: Dilute reaction mixture with EtOAc or DCM.
Chelate: Wash the organic layer with 10% aqueous EDTA (pH 9) adjusted with NH₄OH. The ammonia helps detach Cu from the triazole, while EDTA sequesters it.
Visual Cue: The aqueous layer should turn bright blue (Cu-EDTA complex).[2]
Repeat: Repeat until the aqueous layer is colorless.
Scavenge (Optional): If trace Cu remains (for biological assays), stir the organic phase with CupriSorb™ or silica-supported thiol scavengers for 2 hours.
Dissolution: Dissolve Alkyne and Azide in DMSO in a reaction vial containing a stir bar.
Ligand Premix: In a separate tube, mix CuSO₄ solution and THPTA solution. Incubate for 5 mins (Complex formation).
Combination: Add the Cu-THPTA mix to the reaction vial. Add Water to reach final volume.
Deoxygenation (CRITICAL): Bubble Argon through the solution for 10 minutes.
Initiation: Add the Sodium Ascorbate solution dropwise.
Reaction: Seal tight. Stir at RT for 4–12 hours.
Monitoring: Check LCMS. If phenol oxidation is observed (M+16 or M-2 peaks), repeat with higher ascorbate load and stricter deoxygenation.
References
Rostovtsev, V. V., et al. (2002).[9] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. (Introducing THPTA ligand). Link
Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. (Introducing TBTA). Link
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Link
Technical Support Center: Stabilizing 4-(4H-1,2,4-triazol-3-yl)phenol in Solution via pH Control
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-(4H-1,2,4-triazol-3-yl)phenol. The inherent chemical properties of this molecule, specifical...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-(4H-1,2,4-triazol-3-yl)phenol. The inherent chemical properties of this molecule, specifically its phenolic and triazole moieties, make it susceptible to degradation in solution if the pH is not carefully controlled. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of 4-(4H-1,2,4-triazol-3-yl)phenol in solution.
Q1: Why is pH control so critical for the stability of 4-(4H-1,2,4-triazol-3-yl)phenol in solution?
A1: The structure of 4-(4H-1,2,4-triazol-3-yl)phenol contains both a phenolic hydroxyl group and a 1,2,4-triazole ring, both of which are ionizable. The stability of the molecule is highly dependent on its protonation state, which is dictated by the pH of the solution. The phenolic group is susceptible to oxidation, a process that is significantly accelerated at alkaline pH when the hydroxyl group is deprotonated to form the phenoxide anion.[1] The triazole ring, while generally stable, can also be subject to pH-dependent hydrolysis under harsh conditions.[2][3]
Q2: What is the likely degradation pathway for this compound in an unbuffered aqueous solution?
A2: In an unbuffered aqueous solution, the primary degradation pathway is likely the oxidation of the phenolic group. This process can be initiated by dissolved oxygen and catalyzed by trace metal ions. The degradation of phenols often proceeds through the formation of catechol, which is then subject to ring cleavage.[4][5][6] This can lead to the formation of colored byproducts, which may interfere with analytical measurements and biological assays.
Q3: What is the recommended pH range for maintaining the stability of 4-(4H-1,2,4-triazol-3-yl)phenol in solution?
A3: To minimize degradation, particularly oxidation of the phenol group, it is recommended to maintain the pH of the solution in a slightly acidic to neutral range. A pH between 5.0 and 7.0 is generally preferred.[1] Buffering the solution below pH 8.0 helps to retard discoloration caused by oxidation.[1]
Q4: Can I store solutions of 4-(4H-1,2,4-triazol-3-yl)phenol for extended periods?
A4: For optimal stability, it is always best to prepare fresh solutions for your experiments.[7] If storage is necessary, solutions should be kept at low temperatures (2-8°C or -20°C), protected from light, and in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[2] Long-term storage in solution, even under ideal conditions, can still lead to slow degradation.[7]
Q5: Are there any specific buffer systems you would recommend?
A5: Phosphate or acetate buffer systems are commonly used and are generally compatible with many experimental setups.[2] A monobasic-dibasic phosphate buffer system can be effective in maintaining a pH in the desired range of 5.0-7.0.[1] The buffer concentration should be sufficient to maintain the pH but not so high as to interfere with downstream applications. A concentration between 10 mM and 50 mM is a good starting point.
II. Troubleshooting Guide
This section provides solutions to specific issues that may arise during your experiments.
Issue
Potential Cause
Troubleshooting Steps
Discoloration (yellowing or browning) of the solution upon storage or during an experiment.
Oxidation of the phenolic group to form colored quinone-like structures. This is accelerated at higher pH and in the presence of oxygen and metal ions.
1. Verify and adjust pH: Ensure the pH of your solution is within the recommended 5.0-7.0 range.[1] 2. Use deoxygenated solvents: Prepare buffers and solutions with freshly deoxygenated water (e.g., by sparging with nitrogen or argon). 3. Add a chelating agent: Include a small amount of a chelating agent like EDTA (e.g., 0.1-1 mM) to sequester trace metal ions that can catalyze oxidation.[1] 4. Store under inert gas: If storing the solution, blanket the headspace of the container with an inert gas like argon or nitrogen.[2] 5. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[2]
Inconsistent or decreasing compound concentration in serial dilutions or over time, as measured by HPLC.
Adsorption of the compound to container surfaces or degradation in the diluent.
1. Use appropriate vials: Employ low-adsorption vials (e.g., silanized glass or polypropylene). 2. Check diluent pH: Ensure the pH of the diluent is buffered to the optimal range (5.0-7.0). 3. Prepare fresh dilutions: Avoid storing highly diluted solutions for extended periods. Prepare them fresh from a more concentrated, stabilized stock solution.
Appearance of new peaks in HPLC chromatograms during a stability study.
Chemical degradation of 4-(4H-1,2,4-triazol-3-yl)phenol.
1. Characterize degradation products: If possible, use LC-MS to identify the mass of the degradation products. This can provide clues about the degradation pathway (e.g., oxidation, hydrolysis). 2. Perform a forced degradation study: Systematically expose the compound to acidic, basic, oxidative, and photolytic stress to understand its degradation profile.[2][8] This will help in identifying the conditions that lead to the formation of the observed new peaks.
Poor solubility or precipitation of the compound in the chosen buffer.
The compound's solubility is pH-dependent. The protonation state can affect its interaction with the solvent.
1. Adjust pH: Systematically adjust the pH of the buffer within the stable range to find the point of maximum solubility. 2. Use a co-solvent: If compatible with your application, consider adding a small percentage of a water-miscible organic solvent like DMSO, ethanol, or acetonitrile to the buffer to increase solubility.
Visualizing the pH-Stability Relationship
Caption: Relationship between pH, protonation state, and stability.
III. Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of 4-(4H-1,2,4-triazol-3-yl)phenol
This protocol describes the preparation of a 10 mM stock solution in a phosphate buffer at pH 6.5.
Prepare the Buffer:
a. To prepare 100 mL of a 50 mM phosphate buffer at pH 6.5, dissolve 0.276 g of NaH₂PO₄ and 0.355 g of Na₂HPO₄ in approximately 90 mL of high-purity water.
b. Add 0.004 g of EDTA to achieve a final concentration of 0.1 mM.
c. Stir until all solids are dissolved.
d. Calibrate the pH meter and adjust the pH of the buffer to 6.5 ± 0.1 using 0.1 M HCl or 0.1 M NaOH.
e. Transfer the buffer to a 100 mL volumetric flask and bring the volume to the mark with high-purity water.
Prepare the Stock Solution:
a. Weigh out 16.12 mg of 4-(4H-1,2,4-triazol-3-yl)phenol.
b. Transfer the solid to a 10 mL volumetric flask.
c. Add approximately 8 mL of the prepared pH 6.5 phosphate buffer.
d. Gently swirl or sonicate the flask to dissolve the compound completely.
e. Once dissolved, bring the volume to the 10 mL mark with the buffer.
f. Stopper the flask and invert several times to ensure homogeneity.
Storage:
a. Aliquot the stock solution into amber glass vials.
b. For short-term storage (up to one week), store at 2-8°C.
c. For longer-term storage, flash-freeze the aliquots and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Protocol 2: Monitoring the Stability of 4-(4H-1,2,4-triazol-3-yl)phenol in Solution using RP-HPLC-UV
This protocol outlines a general method for assessing the stability of your prepared solution over time.
Materials:
Stabilized solution of 4-(4H-1,2,4-triazol-3-yl)phenol
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[10]
HPLC-grade acetonitrile and water
HPLC-grade acetic acid or other mobile phase modifier
Autosampler vials
Procedure:
HPLC Method Setup (Example):
Mobile Phase A: Water with 0.1% acetic acid
Mobile Phase B: Acetonitrile with 0.1% acetic acid
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a higher percentage (e.g., 90%) over 10-15 minutes to elute the compound and any potential degradation products.
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Injection Volume: 10 µL
Detection Wavelength: Determine the λmax of 4-(4H-1,2,4-triazol-3-yl)phenol using a UV-Vis spectrophotometer. A wavelength around 270-280 nm is a likely starting point for phenolic compounds.[10][13]
Stability Study Execution:
a. At time zero (immediately after preparation), dilute a sample of your stock solution to an appropriate concentration for HPLC analysis (e.g., 100 µM) using the storage buffer.
b. Inject the sample into the HPLC and record the chromatogram. This is your baseline (T=0) measurement.
c. Store your stock solution under the desired conditions (e.g., 4°C, room temperature, protected from light).
d. At specified time points (e.g., 24h, 48h, 1 week), withdraw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and inject it into the HPLC.
e. Analyze the chromatograms for any decrease in the peak area of the parent compound and the appearance of any new peaks, which would indicate degradation.
Data Analysis:
a. Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.
b. Plot the percentage of the remaining compound versus time to determine the stability profile under the tested storage conditions.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of the compound.
IV. References
Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Hindawi. Available from: [Link]
Metal−Phenolic Networks as Tunable Buffering Systems. Helmholtz-Zentrum Berlin (HZB). Available from: [Link]
Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species. PMC. Available from: [Link]
Metal–Phenolic Networks as Tunable Buffering Systems | Chemistry of Materials. ACS Publications. Available from: [Link]
Enhanced Degradation of Phenol in Aqueous Solution via Persulfate Activation by Sulfur-Doped Biochar: Insights into Catalytic Mechanisms and Structural Properties. MDPI. Available from: [Link]
degradation of phenols and chlorophenols. SlideShare. Available from: [Link]
Stabilized phenol solution. Google Patents. Available from:
Phenol Degradation Pathway (Anaerobic). Eawag-BBD. Available from: [Link]
Metal–Phenolic Networks as Tunable Buffering Systems | Request PDF. ResearchGate. Available from: [Link]
Stabilisation Buffer. Chromsystems. Available from: [Link]
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Available from: [Link]
Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. PMC. Available from: [Link]
(PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. ResearchGate. Available from: [Link]
Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. PMC. Available from: [Link]
Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Preprints.org. Available from: [Link]
Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. SciSpace. Available from: [Link]
Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. Available from: [Link]
Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). Available from: [Link]
DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR. Theseus. Available from: [Link]
Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. RSC Publishing. Available from: [Link]
(PDF) Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. ResearchGate. Available from: [Link]
Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. Available from: [Link]
4-(4h-1,2,4-triazol-3-yl)phenol. PubChem. Available from: [Link]
4-(4H-1,2,4-Triazol-4-yl)phenol. PubChem. Available from: [Link]
Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry. Available from: [Link]
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. MDPI. Available from: [Link]
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available from: [Link]
Technical Support Center: Resolving Thermal Instability in 4-(4H-1,2,4-triazol-3-yl)phenol Complexes
Executive Summary & Core Mechanism You are likely encountering thermal instability with complexes derived from 4-(4H-1,2,4-triazol-3-yl)phenol (often abbreviated as Htp or L ). This ligand is bifunctional, coordinating v...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Mechanism
You are likely encountering thermal instability with complexes derived from 4-(4H-1,2,4-triazol-3-yl)phenol (often abbreviated as Htp or L ). This ligand is bifunctional, coordinating via the soft nitrogen donors of the triazole ring and the hard oxygen of the phenol group.
The Root Cause:
Thermal instability in these complexes rarely stems from the intrinsic degradation of the ligand itself (which is generally stable up to ~300°C). Instead, the failure modes are typically:
Framework Collapse (Amorphization): Loss of lattice solvent molecules (water, DMF, ethanol) creates voids that the coordination network cannot sustain, leading to structural collapse at relatively low temperatures (100–150°C).
Weak Coordination Geometry: Incomplete deprotonation of the phenolic group or monodentate coordination leads to lower lattice energy.
Oxidative Degradation: At high temperatures (>250°C), the triazole ring is susceptible to oxidative attack if the metal center catalyzes the process (common with Cu(II) or Fe(III)).
Diagnostic Module: Is it Decomposition or Desolvation?
Before altering your synthesis, you must correctly interpret the thermal event. Many researchers mistake desolvation for decomposition .
Workflow: TGA/DSC Interpretation
Figure 1: Diagnostic logic flow for interpreting Thermogravimetric Analysis (TGA) data of triazole complexes.
Quantitative Benchmarks
Thermal Event
Temperature Range
Characteristic Signal (DSC)
Diagnosis
Solvent Loss
60°C – 150°C
Endothermic (Heat absorption)
Desolvation. Structure may be intact or collapsed.
Phase Transition
180°C – 220°C
Endothermic/Exothermic
Structural Rearrangement. Common in flexible MOFs.
Ligand Breakdown
280°C – 350°C
Exothermic (Heat release)
Decomposition. Irreversible carbonization.
Structural Engineering Solutions
If your complex is genuinely decomposing or collapsing at unacceptable temperatures, implement the following protocols.
Protocol A: The "Pillar" Strategy (Co-Ligand Engineering)
Triazolyl-phenol ligands often form 2D layered sheets. These sheets slide and collapse upon heating. The solution is to introduce a "pillar" ligand to brace the layers into a 3D framework.
Mechanism: Stronger 3D connectivity prevents layer slippage.
Recommended Co-Ligands: 4,4'-bipyridine, pyrazine, or dicarboxylates (e.g., terephthalic acid).
Evidence: Zinc coordination polymers with triazole ligands show increased thermal stability (up to 280°C) when 3D networks are formed via hydrogen bonding or auxiliary ligands [1].
Protocol B: Metal Center Substitution
The bond strength between the triazole nitrogen and the metal dictates the thermal ceiling.
Switch to Zn(II) or Cd(II): These d¹⁰ metals allow for more flexible coordination geometries without the destabilizing Jahn-Teller distortions seen in Cu(II) complexes.
Avoid Nitrate Anions: Nitrate salts are oxidizing. At high temperatures, lattice nitrates can oxidize the triazole ligand, accelerating decomposition.
Recommendation: Use Chloride (Cl⁻) or Sulfate (SO₄²⁻) salts for higher thermal stability.
Protocol C: Solvent Exchange (Activation)
If your crystal collapses upon losing heavy solvents (DMF/DMSO), exchange them for volatile solvents with lower surface tension (Methanol/Acetone) before drying.
Step-by-Step Activation Protocol:
Decant mother liquor from crystals.
Soak crystals in Methanol for 24 hours.
Refresh Methanol every 6 hours (4 cycles total).
Dry under vacuum at room temperature, then slowly ramp to 100°C.
Why? This minimizes capillary forces that crush the framework during desolvation.
Troubleshooting FAQ
Q1: My crystals turn opaque and turn into powder when heated to 100°C. Is this decomposition?A: No, this is likely loss of crystallinity due to desolvation. The chemical bonds are intact, but the long-range order is lost.
Fix: Use Protocol C (Solvent Exchange) or introduce a rigid co-ligand (Protocol A) to maintain porosity without solvent support.
Q2: The TGA shows a continuous weight loss from 50°C to 400°C with no plateaus.A: This indicates a "sliding" decomposition . The solvent loss merges immediately with ligand degradation. This suggests the metal-ligand bond is too weak.
Fix: Increase the pH during synthesis to ensure the phenolic oxygen is deprotonated (phenolate form). The phenolate-Metal bond is significantly stronger than the phenol-Metal bond.
Q3: Can I use Cu(II) for these complexes?A: Yes, but be aware that Cu(II) triazole complexes often exhibit lower thermal stability than Zn(II) analogs due to Jahn-Teller distortions which can lead to bond elongation and easier thermal cleavage [2].
Strategic Stabilization Map
Use this decision tree to select the correct stabilization method for your specific failure mode.
Figure 2: Strategic decision tree for selecting stabilization protocols based on thermal failure mode.
References
Zhang, Z.-B., Xu, C.-X., Yin, X., & Zhang, J.-G. (2016).[1] Synthesis, crystal structures and thermal stabilities of zinc coordination polymers containing the 3-hydrazino-4-amino-1,2,4-triazole ligand. Journal of Coordination Chemistry, 69(11), 1814–1825.
Kowhakul, W., et al. (2014). Study on thermal behavior of 1H-1, 2, 4-triazole-copper complex with substituents. Journal of Explosives Society, 75, 123-128.
BenchChem Technical Support. (n.d.). Enhancing the Stability of Coordination Polymers of 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine.
Minimizing side reactions during the functionalization of the phenol group
Current Status: Operational Ticket ID: PHEN-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction Welcome to the Phenol Functionalization Support Center. You are likely here...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: PHEN-OPT-2026
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the Phenol Functionalization Support Center. You are likely here because the phenol group—while versatile—is an ambident nucleophile and an electron-rich trap for oxidants. This guide moves beyond basic textbook synthesis to address the specific failure modes encountered in high-stakes drug development: C-alkylation competition , quinone formation (tarring) , and Mitsunobu dead-ends .
The protocols below are designed to be self-validating systems. We do not just provide a recipe; we define the control parameters that ensure the chemistry works for your specific substrate.
Module 1: Solving the O- vs. C-Alkylation Selectivity Crisis
The Issue: You attempted a standard Williamson ether synthesis, but NMR indicates alkylation on the ring (C-alkylation) or a mixture of isomers, rather than the desired ether (O-alkylation).
The Mechanism:
The phenoxide anion is an ambident nucleophile . It has two nucleophilic sites: the oxygen (hard nucleophile) and the ortho/para carbons (soft nucleophiles).
O-Alkylation is favored by "freeing" the oxygen anion from tight ion pairs.
C-Alkylation is favored when the oxygen is shielded by hydrogen bonding (protic solvents) or tight coordination with a small metal cation (Li+, Na+).
Troubleshooting Logic: The Solvent-Base Matrix
To force O-alkylation, you must maximize the electron density on the oxygen while preventing the solvent from "caging" it.
Figure 1: Decision tree for maximizing O-alkylation selectivity based on solvent and cation effects.
Validated Protocol: High-Fidelity O-Alkylation
Use this protocol to strictly enforce O-selectivity.
Reagents:
Base: Cesium Carbonate (
) or Potassium Carbonate (). Why: Large cations () form loose ion pairs, leaving the phenoxide oxygen exposed and reactive.
Solvent: DMF or Acetone. Why: Polar aprotic solvents solvate the cation but not the anion.
Additive (Optional): 18-Crown-6 (if using
). Why: Sequesters the cation completely.
Step-by-Step:
Dissolution: Dissolve the phenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Deprotonation: Add
(1.5 equiv). Stir at room temperature for 30 minutes. Visual Check: The solution often turns yellow/orange as the phenoxide forms.
Addition: Add the alkyl halide (1.2 equiv) dropwise.
Reaction: Stir at RT. Only heat to 60°C if the alkyl halide is sterically hindered.
Quench: Pour into water and extract with EtOAc. Note: DMF is miscible with water; ensure thorough washing (3x) to remove it.
Module 2: The "Tar" Problem (Oxidation Control)
The Issue: Your reaction mixture turned black or dark brown within minutes. Yield is low, and purification is difficult due to polymeric "tar."
The Mechanism:
Phenols are electron-rich and possess low oxidation potentials. In the presence of trace metals, light, or air, they oxidize to phenoxyl radicals . These radicals couple (dimerize) or further oxidize to quinones (ortho- or para-benzoquinones), which are highly reactive Michael acceptors that polymerize into dark, insoluble solids [1, 2].
Data: Oxidation Susceptibility
Phenol Type
Oxidation Risk
Primary Byproduct
Prevention Strategy
Electron-Rich (e.g., Catechol, Hydroquinone)
Critical
o/p-Quinones
Strict exclusion of ; Use antioxidants ().
Electron-Poor (e.g., Nitrophenol)
Low
Minimal
Standard inert atmosphere.
2,6-Disubstituted
Moderate
Diphenoquinones (Dimerization)
Steric bulk prevents polymerization, but dimers still form.
Troubleshooting Guide: Stabilizing the Phenol
Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes before adding the phenol. Dissolved oxygen is the primary initiator of quinone formation [3].
Add a Reducing Agent: For highly sensitive phenols (like catechols), add 1-5 mol% of Sodium Dithionite (
) or Ascorbic Acid to the reaction media if the pH allows.
Metal Scavenging: Trace transition metals (
, ) catalyze radical formation. Use high-purity reagents or add EDTA if metal contamination is suspected.
Module 3: Mitsunobu Reaction Failure Modes
The Issue: You are trying to etherify a phenol with a secondary alcohol using Mitsunobu conditions (DEAD/PPh3), but you isolate the alkylated hydrazine byproduct instead of the ether.
The Mechanism:
The Mitsunobu reaction relies on the phenol being acidic enough (
) to protonate the zwitterionic betaine intermediate.[1] If the phenol is too basic (electron-rich alkylphenols, ), the betaine is not protonated by the phenol. Instead, the alcohol attacks the betaine directly, leading to the alkylation of the hydrazine reagent (DEAD/DIAD) [4, 5].
Figure 2: Failure mechanism for high-pKa phenols in Mitsunobu coupling.
Validated Protocol: Mitsunobu for "Difficult" Phenols
Use this when standard DEAD/DIAD fails.
Reagents:
Reagent: ADDP (1,1'-(Azodicarbonyl)dipiperidine). Why: ADDP intermediates are more basic than DEAD, allowing them to deprotonate less acidic phenols [4].[2]
Phosphine:
(Tributylphosphine). Why: More nucleophilic than .
Solvent: Toluene or THF (Anhydrous).
Step-by-Step:
Combine: Mix Phenol (1.0 equiv), Alcohol (1.0 equiv), and
(1.5 equiv) in Toluene under Argon.
Cool: Cool the mixture to 0°C.
Add ADDP: Add ADDP (1.5 equiv) in portions (it is a solid).
Warm: Allow to warm to RT and stir for 12-24 hours.
Workup: Filter off the white precipitate (ADDP-hydrazine byproduct is often insoluble in cold toluene, aiding purification).
The Issue: When attempting to add a single electrophile (e.g., Bromination) to a phenol, you get di- or tri-substitution.
The Fix:
The -OH group is a powerful activator.[3][4] To stop at mono-substitution:
Lower Temperature: Run halogenations at -78°C or 0°C.
Modify the Reagent: Use N-Bromosuccinimide (NBS) instead of
. NBS provides a low, controlled concentration of electrophilic bromine [6].
Blocking Groups: If para-selectivity is required but ortho-attack is competing, sulfonate the position first (reversible blocking), perform the reaction, and then desulfonate [7].
References
RSC Publishing. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products.[5]Link
National Institutes of Health (PMC). (2012). Regioselective Oxidation of Phenols to o-Quinones with o-Iodoxybenzoic Acid (IBX).Link
JoVE. (2025). Oxidation of Phenols to Quinones: Mechanism and Protocols.Link
BenchChem. (2025). ADDP Mitsunobu Reactions: Technical Support Center.Link
Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Side Reactions.Link
Chemistry Steps. (2024). Reactions of Phenols: Electrophilic Aromatic Substitution Control.[4]Link
University of Calgary. Electrophilic Aromatic Substitution: Blocking Groups and Strategy.Link
Comprehensive Guide: Interpreting the 1H NMR Spectrum of 4-(4H-1,2,4-triazol-3-yl)phenol
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-(4H-1,2,4-triazol-3-yl)phenol , a critical scaffold in medicinal chemistry (e.g., as a precursor for Letrozole analogs or metal chelators). T...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-(4H-1,2,4-triazol-3-yl)phenol , a critical scaffold in medicinal chemistry (e.g., as a precursor for Letrozole analogs or metal chelators).
The analysis focuses on the C-linked isomer (where the phenol is attached to the C3 position of the triazole), distinguishing it from the common N-linked regioisomers.
Executive Summary & Molecule Identification
Compound: 4-(4H-1,2,4-triazol-3-yl)phenol
Connectivity: The phenolic ring is attached to Carbon-3 of the 1,2,4-triazole ring.
Key Challenge: Distinguishing the 1,2,4-triazole C-H singlet from the phenolic protons and identifying the broad, exchangeable N-H/O-H signals which are solvent-dependent.
Tautomerism: While formally named "4H", in polar aprotic solvents like DMSO-d6, the compound exists in dynamic annular tautomerism (1H
2H 4H), often broadening the triazole N-H signal.
Experimental Protocol: Sample Preparation
To ensure reproducibility and resolution of exchangeable protons, strict adherence to the following protocol is required.
Methodology
Solvent Selection:DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.
Reasoning: Chloroform-d (
) is unsuitable due to the compound's poor solubility and the inability to stabilize the polar tautomeric forms. DMSO-d6 slows proton exchange, allowing observation of the Phenol -OH and Triazole -NH signals.
Concentration: Prepare a 10–15 mg/mL solution.
Reasoning: Higher concentrations promote hydrogen bonding aggregates, shifting -OH/-NH peaks downfield and broadening them.
Water Suppression: Ensure the DMSO-d6 is dry (stored over molecular sieves).
Reasoning: Water (approx.[1][2] 3.33 ppm) can obscure benzylic regions or accelerate proton exchange, collapsing multiplets.
Spectral Analysis & Assignment
The spectrum in DMSO-d6 typically spans
6.0 to 14.5 ppm .
A. The Aromatic Region (Non-Exchangeable)
This region contains the diagnostic signals for the para-substituted phenol and the single C-H of the triazole ring.
Signal
Shift ( ppm)
Multiplicity
Integration
Assignment
Mechanistic Insight
A
8.35 – 8.45
Singlet (s)
1H
Triazole C5-H
The most deshielded C-H due to the electron-deficient heteroaromatic ring. Its singlet nature confirms the C-linked structure (vs. N-linked which has two singlets).
B
7.80 – 7.90
Doublet (d)
2H
Phenol H-2/6
Ortho to the triazole. Deshielded by the electron-withdrawing triazole ring (anisotropy + induction).
C
6.85 – 6.95
Doublet (d)
2H
Phenol H-3/5
Ortho to the hydroxyl. Shielded by the strong mesomeric donating effect (+M) of the oxygen lone pair.
*Note: The Phenol protons form an AA'BB' spin system. While they appear as doublets (
), they are technically higher-order multiplets.
B. The Exchangeable Region (Labile Protons)
These signals disappear upon
shake.
Signal
Shift ( ppm)
Multiplicity
Assignment
Notes
D
13.8 – 14.2
Broad Singlet
Triazole N-H
Extremely broad due to rapid tautomeric exchange between N1, N2, and N4. May be invisible in wet solvents.
E
9.60 – 9.80
Broad Singlet
Phenol O-H
Sharpens in dry DMSO. H-bonding with solvent shifts this downfield from typical phenol range (4-7 ppm in ).
C. Logic Flow for Assignment
The following diagram illustrates the decision process for assigning peaks and confirming the isomer structure.
Comparative Analysis: Isomers & Solvents
This section objectively compares the target molecule against its most common "false positive" isomer and analyzes solvent effects.
Comparison 1: C-Linked vs. N-Linked Isomer
The most common synthesis error yields the N-linked isomer (4-(1H-1,2,4-triazol-1-yl)phenol).
Feature
Target: C-Linked (3-yl)
Alternative: N-Linked (1-yl)
Diagnostic Difference
Triazole Protons
1 Singlet (8.4 ppm)
2 Singlets (8.2 & 9.2 ppm)
Key Differentiator. N-linking breaks the triazole symmetry, creating two distinct environments (H3 and H5).
Phenol Ortho-H
7.85 ppm
7.60 ppm
The C-linked triazole is more electron-withdrawing, shifting phenyl protons further downfield.
NH Signal
Present (14 ppm)
Absent
The N-linked isomer has no exchangeable NH proton on the triazole ring.
Comparison 2: Solvent Effects (DMSO-d6 vs. Methanol-d4)
Feature
DMSO-d6
Methanol-d4 ()
Implication
-OH / -NH Signals
Visible (Broad)
Invisible
Protons exchange rapidly with deuterium in . Use Methanol only to simplify the aromatic region.
Triazole C-H
8.40 ppm
8.25 ppm
Slight upfield shift due to solvation changes.
Resolution
Excellent for H-bonding
Good for couplings
Use DMSO for structural proof; Methanol for purity checks.
Tautomerism Mechanism
Understanding the "4H" designation requires visualizing the tautomeric equilibrium. In solution, the proton is not static at position 4.
References
Ismael, S., et al. (2021). "Influence of solvents on the 1H-NMR chemical shifts of triazole derivatives." Nigerian Research Journal of Chemical Sciences.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.
Mass spectrometry analysis and fragmentation patterns of 4-(4H-1,2,4-triazol-3-yl)phenol
This guide details the mass spectrometry (MS) analysis and fragmentation dynamics of 4-(4H-1,2,4-triazol-3-yl)phenol (MW: 161.16 Da). It is designed for analytical scientists optimizing detection methods for this compoun...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the mass spectrometry (MS) analysis and fragmentation dynamics of 4-(4H-1,2,4-triazol-3-yl)phenol (MW: 161.16 Da). It is designed for analytical scientists optimizing detection methods for this compound, which often appears as a metabolic intermediate of triazole-based fungicides (e.g., Letrozole precursors) or as a synthetic building block for iron chelators like Deferasirox.
Executive Summary & Method Comparison
The analysis of 4-(4H-1,2,4-triazol-3-yl)phenol presents a unique challenge due to its amphoteric nature: it possesses an acidic phenolic proton (
) and basic triazole nitrogen sites ().
While traditional HPLC-UV provides robust quantitation, it lacks the specificity required for complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) requires derivatization (silylation) to address the polarity of the hydroxyl and amine groups. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is the gold standard.
Comparative Performance Matrix
The following table compares the optimized LC-ESI-MS/MS workflow against alternative methodologies.
Understanding the fragmentation logic is critical for establishing reliable Multiple Reaction Monitoring (MRM) transitions. The molecule ionizes readily in both polarities, but the fragmentation pathways differ significantly.[1]
Positive Ion Mode (ESI+)
Precursor Ion:
Mechanism: Protonation occurs preferentially on the N4 or N2 nitrogen of the triazole ring.
Primary Pathway (Triazole Ring Cleavage): The most diagnostic fragmentation for 1,2,4-triazoles is the cleavage of the heterocyclic ring.
Loss of
( 28 Da): Yields a cation at . This is a hallmark of diazo-containing heterocycles.
Loss of HCN (
27 Da): Yields a fragment at .
Secondary Pathway (Phenol Stability): The phenol ring is relatively stable in ESI+, often retaining the charge if the triazole is completely lost (yielding a phenol-nitrile cation).
Negative Ion Mode (ESI-)
Precursor Ion:
Mechanism: Deprotonation of the phenolic hydroxyl group.
Primary Pathway:
Loss of Phenolic CO (
28 Da): A standard phenol fragmentation, yielding the cyclopentadienyl-type anion at .
Triazole Cleavage: High collision energy (CE) is required to fragment the triazole ring in negative mode, often leading to complex rearrangements.
Visualized Fragmentation Pathways (DOT Diagram)
Caption: Mechanistic fragmentation pathways for 4-(4H-1,2,4-triazol-3-yl)phenol in positive and negative electrospray ionization modes.
This protocol is designed for self-validation. The use of a deuterated internal standard (e.g., Phenol-d5 or a structural analog like 1,2,4-triazole-d2) is highly recommended.
Sample Preparation[3]
Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade). Sonication may be required due to the rigid crystalline structure.
Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid).
Matrix Extraction (Plasma/Media):
Add 3 volumes of cold Acetonitrile to 1 volume of sample.
Vortex (30s) and Centrifuge (10,000 x g, 10 min).
Evaporate supernatant and reconstitute in mobile phase.
Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.
Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation for ESI+).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient:
0-0.5 min: 5% B (Isocratic hold for polar retention)
0.5-3.0 min: 5% -> 95% B
3.0-4.0 min: 95% B (Wash)
4.0-5.0 min: 5% B (Re-equilibration)
Mass Spectrometer Settings (Sciex QTRAP / Thermo Orbitrap)
Source: ESI (Turbo Ion Spray)
Curtain Gas: 30 psi
IonSpray Voltage: 5500 V (Pos) / -4500 V (Neg)
Temperature: 500°C
Recommended MRM Transitions (Quantitation):
Polarity
Precursor (Q1)
Product (Q3)
Collision Energy (CE)
Attribution
| ESI (+) | 162.1 | 134.1 | 25 eV | Loss of
(Quantifier) |
| ESI (+) | 162.1 | 107.1 | 35 eV | Loss of + HCN |
| ESI (-) | 160.1 | 132.0 | -30 eV | Loss of CO (Phenol) |
Analytical Decision Workflow
To ensure the correct method is applied based on the research goal (Quantitation vs. Structural Elucidation), follow this logic flow:
Caption: Decision matrix for selecting ionization polarity and analyzer type based on sample complexity and analytical objectives.
Expert Insights & Troubleshooting
Causality in Ionization
The choice between ESI+ and ESI- is not arbitrary.
ESI+ Preference: The 1,2,4-triazole ring is a "proton sponge" due to the lone pairs on the nitrogen atoms. This makes ESI+ generally more sensitive for pure standards.
ESI- Preference: In biological matrices, endogenous amines cause high background noise in ESI+. The phenolic group allows for negative ionization, which often has a "quieter" baseline in plasma samples, improving the Signal-to-Noise (S/N) ratio despite lower absolute ionization efficiency [1].
Common Pitfalls
Isomer Confusion: 4-(1,2,4-triazol-3-yl)phenol can be confused with its 1,2,3-triazole isomers or N-linked isomers (1-yl vs 3-yl). The loss of
(28 Da) is specific to 1,2,3-triazoles and 1,2,4-triazoles, but the collision energy required to trigger it differs. Always run a certified reference standard.
Carryover: The phenolic group can interact with active sites on older LC columns. Use a high-organic wash (95% ACN) between injections.
References
Zaporozhye State Medical University. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. ResearchGate. Link
Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol - fragmentation pattern. Link
National Institutes of Health (NIH). (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. PubMed Central. Link
PubChem. (2025). 4-(4H-1,2,4-triazol-3-yl)phenol Compound Summary. National Library of Medicine. Link
Comparative Guide: Benchmarking 4-(4H-1,2,4-triazol-3-yl)phenol (T3P) Against Standard Azole Inhibitors
Executive Summary This guide establishes a benchmarking framework for 4-(4H-1,2,4-triazol-3-yl)phenol (T3P) , a 1,2,4-triazole derivative, against industry-standard corrosion inhibitors like Benzotriazole (BTA) and Pheny...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide establishes a benchmarking framework for 4-(4H-1,2,4-triazol-3-yl)phenol (T3P) , a 1,2,4-triazole derivative, against industry-standard corrosion inhibitors like Benzotriazole (BTA) and Phenyl-1,2,4-triazole .
While BTA remains the gold standard for copper passivation, its environmental toxicity and poor solubility in acidic media limit its utility for mild steel applications. T3P, featuring a phenolic hydroxyl group, offers a dual-advantage: enhanced aqueous solubility and an additional oxygen-based adsorption center. This guide details the experimental protocols required to validate T3P’s superior inhibition efficiency (
) in 1.0 M HCl environments, targeting researchers in materials science and medicinal chemistry who require rigorous stability data.
Part 1: The Candidate vs. The Standards
To objectively assess T3P, we must define the competitive landscape. The comparison focuses on the Structure-Activity Relationship (SAR) , specifically how the phenolic -OH group alters adsorption thermodynamics compared to the hydrophobic phenyl ring of the standards.
Feature
Candidate: T3P
Standard A: Benzotriazole (BTA)
Standard B: 4-Phenyl-1,2,4-triazole
Structure
Triazole ring + Phenol
Fused Benzene + Triazole
Triazole ring + Phenyl
Solubility (Acid)
High (Hydrophilic -OH)
Low to Moderate
Moderate
Adsorption Sites
N (Triazole), O (Phenol), -electrons
N (Triazole), -electrons
N (Triazole), -electrons
Primary Target
Mild Steel (Acidic), Copper
Copper (Neutral/Basic)
Mild Steel
Toxicity Profile
Low (Green Chemistry)
Moderate/High (Aquatic toxin)
Low
Part 2: Mechanistic Profiling & Causality
The superiority of T3P relies on the Chemisorption-Physisorption Dual Mechanism . Unlike BTA, which relies heavily on physical adsorption via
-stacking, T3P utilizes the lone pairs on the phenolic oxygen to form coordinate bonds with empty -orbitals of surface iron atoms ().
Pathway Visualization: Adsorption Dynamics
The following diagram illustrates the competitive displacement of water molecules by T3P, a critical step often overlooked in standard protocols.
Figure 1: Mechanistic flow of T3P adsorption. Note the synergistic role of Cl- ions facilitating the adsorption of protonated T3P cations.
Part 3: Experimental Protocol (Self-Validating Systems)
To generate authoritative data, you must use a Self-Validating Electrochemical Workflow . Relying solely on weight loss is insufficient for peer-reviewed impact. The protocol below ensures that the system is in equilibrium before data capture, preventing artifacts.
The "Steady-State" Workflow
This protocol mandates an Open Circuit Potential (OCP) stability check. If OCP drifts
mV/5 min, the subsequent EIS data is invalid.
Figure 2: Validated Electrochemical Workflow. The OCP stability gate (Yellow Diamond) is the critical control point for data integrity.
Detailed Methodology
Electrode Preparation: Mild steel coupons must be abraded with SiC paper (grades 400–2000), degreased with acetone, and washed with bidistilled water.
Electrolyte: 1.0 M HCl prepared from analytical grade (37%) reagents.
OCP Stabilization: Immerse electrode for 30 minutes. Stop if potential drift exceeds limits.
EIS Parameters: AC amplitude 10 mV; Frequency range
Hz to Hz.
Tafel Scan: Scan rate 1.0 mV/s; Range
mV vs. OCP.
Part 4: Comparative Data Analysis
The following data ranges are synthesized from high-confidence literature on 1,2,4-triazole derivatives (specifically hydroxyphenyl variants) to serve as your benchmarking targets.
Table 1: Electrochemical Parameters (Mild Steel in 1M HCl)
Inhibitor ( M)
(mV vs SCE)
()
(mV/dec)
()
Inhibition Efficiency ()
Blank (1M HCl)
-480
950 - 1100
110
15 - 25
--
Benzotriazole (BTA)
-490
350 - 400
115
60 - 80
60 - 65%
4-Phenyl-1,2,4-triazole
-475
150 - 200
120
150 - 180
80 - 85%
Candidate: T3P
-460
50 - 80
125
350 - 450
> 92%
Interpretation:
Shift: If the shift is mV compared to blank, T3P acts as a Mixed-Type Inhibitor (blocking both anodic dissolution and cathodic hydrogen evolution).
(Charge Transfer Resistance): The massive increase for T3P confirms the formation of a dense, stable film, likely reinforced by the phenolic -OH group interacting with the surface.
Part 5: Thermodynamic Validation
To prove the stability of the T3P film, you must calculate the Gibbs Free Energy of Adsorption (
).
The Langmuir Isotherm Equation:
Where ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
is surface coverage (). Plot vs. . A linear fit (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) confirms the model.
Calculating
:
Target Values:
Physisorption:
kJ/mol (Weak, electrostatic).
Chemisorption:
kJ/mol (Strong, covalent).
T3P Target: Expect -30 to -35 kJ/mol . This indicates a Comprehensive Adsorption mode—electrostatic attraction followed by coordinate covalent bonding. This is the "sweet spot" for high-performance inhibitors.
Transdisciplinary Insight: Drug Development Relevance
For the pharmaceutical audience:
While this guide focuses on corrosion, the acid stability demonstrated by T3P in 1M HCl (pH 0) is a direct proxy for metabolic stability in gastric environments. The 1,2,4-triazole ring is a bio-isostere used in aromatase inhibitors (e.g., Letrozole). The high inhibition efficiency implies strong surface binding, which correlates to receptor binding affinity in medicinal chemistry contexts.
References
Verma, C., et al. (2016). "Three substituted 1,2,4-triazoles as corrosion inhibitors for mild steel in 1M hydrochloric acid." Journal of Molecular Liquids.
Sherif, E.M., et al. (2012). "Electrochemical and gravimetric study on the corrosion and corrosion inhibition of pure copper in sodium chloride solutions by two azole derivatives." International Journal of Electrochemical Science.
Bentiss, F., et al. (2000). "Triazole derivatives as corrosion inhibitors of mild steel in acidic solutions." Journal of Applied Electrochemistry.
Obot, I.B., et al. (2019). "Density Functional Theory (DFT) as a Powerful Tool for Designing Corrosion Inhibitors in Aqueous Phase." Corrosion Science.
ASTM G102-89. (Reapproved 2015). "Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements." ASTM International.
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